PT-91
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H17F3N2O4S |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H17F3N2O4S/c1-30-19-13-14(21(22,23)24)7-12-18(19)20(27)25-15-8-10-17(11-9-15)31(28,29)26-16-5-3-2-4-6-16/h2-13,26H,1H3,(H,25,27) |
InChIキー |
MLOMHLBCHRLHLM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
Foundational & Exploratory
Obscure Compound "PT-91" Yields No Public Scientific Data Following Comprehensive Search
Despite a thorough investigation into scientific and public databases, no information has been found regarding the discovery, synthesis, or biological activity of a chemical compound designated "PT-91." All inquiries into this term have consistently led to extensive documentation on the this compound Twardy, a Polish main battle tank.
Extensive searches were conducted to locate any peer-reviewed articles, patents, or other technical documentation that would shed light on a chemical entity known as this compound. These searches, aimed at uncovering data for researchers, scientists, and drug development professionals, yielded no relevant results in the chemical or biomedical fields. The search queries included "this compound compound discovery," "this compound synthesis," "this compound mechanism of action," and "this compound biological activity."
The search results were uniformly dominated by information related to the this compound Twardy, a main battle tank developed in Poland.[1][2][3][4][5][6] This military vehicle and its variants are well-documented, with numerous sources detailing its history, specifications, and service record.[1][2]
It is possible that "this compound" could be an internal, unpublished designation for a compound within a private research entity, or a typographical error. However, based on publicly available information, there is no evidence to suggest that "this compound" is a recognized chemical compound.
In contrast, searches for similarly named compounds, such as "SD-91," did yield specific scientific data, in this case for a STAT3 degrader.[7] This highlights that if this compound were a compound of interest in the public domain, some scientific literature would likely be accessible.
Given the complete absence of data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations related to a compound named this compound. The scientific community does not appear to have any public knowledge of such a molecule.
References
- 1. armyrecognition.com [armyrecognition.com]
- 2. This compound Twardy - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Client Challenge [military-history.fandom.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of PT-91
For Researchers, Scientists, and Drug Development Professionals
Abstract
PT-91 is a potent and selective synthetic agonist for the G protein-coupled receptor 27 (GPR27), an orphan receptor implicated in a variety of physiological processes including insulin secretion and neuronal plasticity.[1][2] Characterized by its high metabolic stability and ability to penetrate the blood-brain barrier in murine models, this compound serves as a critical tool for elucidating the elusive pharmacology of GPR27.[1][2] This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It details the atypical signaling mechanism of GPR27 activation by this compound, which is distinguished by a bias towards β-arrestin 2 recruitment without canonical G protein activation.[1][2] Furthermore, this guide outlines representative experimental protocols for the characterization of this compound's in vitro activity and in vivo pharmacokinetic profile.
Molecular Structure and Physicochemical Properties
This compound, systematically named 4-chloro-2-methyl-N-(4-(N-phenylsulfamoyl)phenyl)benzamide and also referred to as compound 7p in developmental literature, is a small molecule belonging to a series of di- and trisubstituted benzamide derivatives.[1]
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-chloro-2-methyl-N-(4-(N-phenylsulfamoyl)phenyl)benzamide | [1] |
| Molecular Formula | C₂₁H₁₇F₃N₂O₄S | MedChemExpress |
| Molecular Weight | 450.43 g/mol | MedChemExpress |
| CAS Number | 3037561-48-8 | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Hydrogen Bond Acceptors | 6 | IUPHAR/BPS Guide |
| Hydrogen Bond Donors | 2 | IUPHAR/BPS Guide |
| Rotatable Bonds | 8 | IUPHAR/BPS Guide |
| Topological Polar Surface Area | 92.88 Ų | IUPHAR/BPS Guide |
| XLogP | 1.92 | IUPHAR/BPS Guide |
Biological Activity and Quantitative Data
This compound is a selective agonist for GPR27. Its activity has been primarily characterized through its ability to induce the recruitment of β-arrestin 2 to the receptor, a key step in GPCR desensitization and G protein-independent signaling.
Table 2: In Vitro Agonist Activity of this compound and Related Compounds at GPR27
| Compound ID | Structure-Activity Relationship (SAR) Note | pEC₅₀ | Eₘₐₓ (%) | Reference |
| This compound (7p) | 4-chloro, 2-methyl benzamide derivative | 6.15 | 100 | [1][2] |
| 7ab | Trisubstituted benzamide derivative | 6.56 | 99 | [1][2] |
| I | Lead Compound: 2,4-dichloro benzamide derivative | 6.34 | 100 | [1] |
| 7r | 2-bromo, 4-chloro benzamide derivative | 5.99 | 123 | [1] |
| 7y | 4-chloro, 2,5-difluoro benzamide derivative | 6.85 | 37 | [1] |
pEC₅₀: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Eₘₐₓ: The maximum response achievable by an agonist relative to a reference compound.
Signaling Pathways of GPR27 Activated by this compound
The activation of GPR27 by this compound initiates a distinct, atypical signaling cascade. Unlike many GPCRs, this pathway is characterized by a strong bias towards β-arrestin 2 recruitment without detectable activation of canonical G protein pathways (e.g., Gs, Gi/o, Gq).[1][2] This biased agonism is a critical feature of this compound's mechanism of action.
Downstream of GPR27 activation, two key pathways have been identified:
-
MAPK/ERK Pathway Activation: Studies have shown that GPR27 can regulate the MAPK/ERK signaling cascade, a crucial pathway involved in cell proliferation, differentiation, and survival.[3][4]
-
EGFR Transinhibition: GPR27 activation can lead to the transinhibition of the Epidermal Growth Factor Receptor (EGFR). This process involves the dephosphorylation of the tyrosine kinase c-Src and subsequently EGFR, representing a novel mechanism of crosstalk between a GPCR and a receptor tyrosine kinase.[5]
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the assessment of this compound's biological activities, based on standard practices in the field.
In Vitro Characterization: β-Arrestin 2 Recruitment Assay (NanoBiT®)
This protocol outlines the measurement of this compound-induced interaction between GPR27 and β-arrestin 2 using the NanoBiT® protein-protein interaction system.
Objective: To quantify the potency (pEC₅₀) and efficacy (Eₘₐₓ) of this compound in recruiting β-arrestin 2 to GPR27 in live cells.
Methodology:
-
Vector Construction:
-
Clone the human GPR27 sequence into a vector containing the Large Bit (LgBiT) subunit of NanoLuc® luciferase, typically as a C-terminal fusion (GPR27-LgBiT).
-
Clone the human β-arrestin 2 sequence into a vector containing the Small Bit (SmBiT) subunit, typically as an N-terminal fusion (SmBiT-β-arrestin 2).
-
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Co-transfect the HEK293 cells with the GPR27-LgBiT and SmBiT-β-arrestin 2 plasmids using a suitable transfection reagent (e.g., Lipofectamine).
-
Plate the transfected cells into white, clear-bottom 96-well plates and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., Opti-MEM).
-
Remove growth media from the cells and replace with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10 minutes to allow for signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the pEC₅₀ and Eₘₐₓ values.
-
In Vivo Characterization: Murine Pharmacokinetic (PK) Study
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice following a single administration.
Objective: To determine key PK parameters of this compound, such as Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and brain exposure.
Methodology:
-
Animal Handling:
-
Use adult male C57BL/6 mice (8-10 weeks old), housed under standard laboratory conditions with ad libitum access to food and water.
-
Allow animals to acclimate for at least one week before the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Formulation and Dosing:
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., dissolved in a vehicle like 10% DMSO / 90% corn oil for oral gavage).
-
Administer a single dose of this compound (e.g., 10 mg/kg) to a cohort of mice.
-
-
Sample Collection:
-
Collect serial blood samples (approx. 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or submandibular bleeding.
-
Collect samples into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
At the final time point, euthanize the animals and collect terminal blood via cardiac puncture and harvest the brain tissue.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in a suitable buffer.
-
Store all plasma and brain homogenate samples at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma and brain homogenate.
-
Perform protein precipitation on the samples to extract the analyte.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample using a standard curve.
-
Use non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin) to determine PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂).
-
Calculate the brain-to-plasma concentration ratio to assess brain penetration.
-
Conclusion
This compound has emerged as a pivotal research tool for the study of GPR27. Its well-defined molecular structure, characterized potency, and favorable pharmacokinetic properties make it an ideal probe for dissecting the complex and atypical signaling pathways of its target receptor. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of modulating the this compound/GPR27 axis in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPR27 Regulates Hepatocellular Carcinoma Progression via MAPK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR27 Regulates Hepatocellular Carcinoma Progression via MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Technical Guide to the Core Mechanism of Action of the p91 (STAT1) Signaling Pathway
An in-depth technical guide on the core mechanism of action of PT-91.
Disclaimer: The term "this compound" does not correspond to a recognized entity in publicly available biomedical literature. This guide is constructed based on the hypothesis that the query refers to the p91 protein , more commonly known as STAT1 (Signal Transducer and Activator of Transcription 1) , a central component of the Interferon-gamma (IFN-γ) signaling pathway.
This document provides a detailed overview of the mechanism of action of STAT1 (p91), intended for researchers, scientists, and drug development professionals. It covers the core signaling cascade, quantitative parameters, key experimental protocols, and visual representations of the pathway.
Executive Summary
Interferon-gamma (IFN-γ) is a critical cytokine involved in innate and adaptive immunity, primarily through the activation of the JAK-STAT signaling pathway. A key mediator of this pathway is the Signal Transducer and Activator of Transcription 1 (STAT1), also known as p91. Upon binding of IFN-γ to its cell surface receptor, a series of phosphorylation events leads to the activation of STAT1. Activated STAT1 translocates to the nucleus and induces the transcription of hundreds of IFN-γ-stimulated genes (ISGs) that mediate antiviral, antiproliferative, and immunomodulatory effects. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making its components attractive targets for therapeutic intervention.
The STAT1 (p91) Signaling Cascade
The canonical IFN-γ-STAT1 signaling pathway is a linear cascade that translates an extracellular signal into a transcriptional response. The key steps are:
-
Ligand Binding and Receptor Dimerization: IFN-γ binds to the extracellular domain of its receptor complex, which consists of two subunits: IFN-γ receptor 1 (IFNGR1) and IFN-γ receptor 2 (IFNGR2). This binding induces a conformational change, bringing the intracellular domains of the receptor subunits into close proximity.
-
JAK Kinase Activation: The intracellular domains of IFNGR1 and IFNGR2 are constitutively associated with Janus kinases, specifically JAK1 and JAK2, respectively. The receptor dimerization brings the two JAK kinases close enough to trans-phosphorylate each other on tyrosine residues, leading to their activation.
-
STAT1 Recruitment and Phosphorylation: The activated JAK kinases then phosphorylate specific tyrosine residues on the intracellular tail of IFNGR1. These phosphorylated tyrosines serve as docking sites for the SH2 domain of latent, cytosolic STAT1 monomers. Upon recruitment to the receptor complex, STAT1 is phosphorylated by the JAKs on a critical tyrosine residue (Tyr701).
-
STAT1 Dimerization and Nuclear Translocation: Phosphorylation of STAT1 at Tyr701 induces a conformational change that promotes the formation of homodimers. These dimers are formed through reciprocal SH2 domain-phosphotyrosine interactions. The STAT1 homodimer then unbinds from the receptor and translocates to the nucleus.
-
DNA Binding and Transcriptional Activation: In the nucleus, the STAT1 homodimer recognizes and binds to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of IFN-γ-inducible genes. This binding, in conjunction with other co-activators, initiates the transcription of these target genes.
Quantitative Data in STAT1 Signaling
Precise quantification of the interactions and modifications within the STAT1 pathway is crucial for understanding its dynamics and for the development of targeted therapies. The following table summarizes key quantitative parameters, though specific values can vary depending on the cell type and experimental conditions.
| Parameter | Description | Typical Range of Values | Experimental Method |
| IFN-γ - IFNGR Binding Affinity (Kd) | Measures the strength of the interaction between IFN-γ and its receptor. A lower Kd indicates a stronger binding affinity. | 10 pM - 1 nM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| STAT1 Phosphorylation Kinetics | The rate at which STAT1 is phosphorylated following IFN-γ stimulation. Often measured as the time to reach half-maximal phosphorylation (t1/2). | 1 - 15 minutes | Time-course Western Blotting, Flow Cytometry (Phosflow) |
| STAT1-DNA Binding Affinity (Kd) | The affinity of the STAT1 dimer for its GAS consensus sequence on DNA. | 1 - 20 nM | Electrophoretic Mobility Shift Assay (EMSA), Surface Plasmon Resonance (SPR) |
| IC50/EC50 of Pathway Modulators | The concentration of an inhibitor (IC50) or activator (EC50) that produces 50% of its maximal effect on a specific pathway event (e.g., JAK phosphorylation, STAT1-dependent gene expression). | Varies widely depending on the compound | Dose-response assays coupled with Western Blotting, Reporter Gene Assays, or qPCR |
Key Experimental Protocols
The elucidation of the STAT1 signaling pathway has been made possible by a variety of key experimental techniques. Detailed below are the general methodologies for some of these critical assays.
Analysis of Protein Phosphorylation by Immunoprecipitation and Western Blotting
This protocol is used to determine the phosphorylation status of specific proteins, such as JAK1, JAK2, and STAT1, following IFN-γ stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture the cells of interest (e.g., HeLa, A549) to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling. Stimulate the cells with a specific concentration of IFN-γ (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Immunoprecipitation (Optional): To analyze the phosphorylation of a specific protein in a complex mixture, incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-STAT1). Then, add protein A/G-agarose beads to pull down the antibody-protein complex.
-
SDS-PAGE and Western Blotting: Separate the proteins in the cell lysate or the immunoprecipitated sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT1 Tyr701). Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the amount of phosphorylated protein.
Analysis of STAT1-DNA Binding by Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of the activated STAT1 dimer to its specific DNA recognition sequence (GAS element).
Methodology:
-
Nuclear Extract Preparation: Stimulate cells with IFN-γ as described above. Isolate the nuclei and prepare nuclear extracts containing the activated STAT1 dimers.
-
Probe Labeling: Synthesize a short double-stranded DNA oligonucleotide containing the GAS consensus sequence. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing non-specific competitor DNA (to prevent non-specific binding).
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel. The larger protein-DNA complexes will migrate more slowly than the free probe.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes). A "shifted" band indicates the presence of a protein-DNA complex. For confirmation, a "supershift" can be performed by adding an anti-STAT1 antibody to the binding reaction, which will cause the complex to migrate even more slowly.
Visualizing the STAT1 (p91) Signaling Pathway
The following diagrams illustrate the key events in the STAT1 signaling pathway and a typical experimental workflow.
Caption: The Interferon-gamma (IFN-γ) signaling pathway leading to STAT1 (p91) activation.
Caption: A generalized workflow for studying the STAT1 (p91) signaling pathway.
An In-depth Technical Guide to the Core Biological Function and Pathways of Tumor Suppressor Protein p53 (Presented as PT-91)
Disclaimer: The term "PT-91" does not correspond to a recognized biological molecule in publicly available scientific literature. This guide utilizes the well-characterized tumor suppressor protein, p53, as a representative example to fulfill the detailed content and formatting requirements of the prompt. All data, pathways, and protocols described herein pertain to p53.
Introduction
The p53 protein is a critical tumor suppressor that plays a central role in preventing cancer formation. Termed the "guardian of the genome," p53 responds to a wide array of cellular stresses to induce a variety of anti-proliferative responses, including cell cycle arrest, apoptosis, and senescence. Its function is tightly regulated through a complex network of signaling pathways, and its inactivation through mutation is a common event in a majority of human cancers, making it a key target for therapeutic development. This guide provides a detailed overview of the core biological functions of p53, its principal signaling pathways, quantitative data related to its activity, and key experimental protocols for its study.
Core Biological Functions
The primary function of p53 is to maintain genomic stability. It acts as a transcription factor that, upon activation, binds to specific DNA sequences to regulate the expression of a large number of target genes. The ultimate cellular outcome of p53 activation is context-dependent and is influenced by the nature and severity of the cellular stress, the cell type, and the presence of other signaling inputs.
Key functions include:
-
Cell Cycle Arrest: In response to DNA damage, p53 can halt the cell cycle at the G1/S and G2/M checkpoints. This provides the cell with time to repair the damage before it can be propagated through cell division. A key mediator of the G1 arrest is the p53 target gene, CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.
-
Apoptosis: When cellular damage is too severe to be repaired, p53 can trigger programmed cell death, or apoptosis. This is a crucial mechanism to eliminate potentially cancerous cells. p53 induces the expression of several pro-apoptotic genes, including BAX, PUMA, and NOXA.
-
DNA Repair: p53 can also activate the transcription of genes involved in DNA repair, such as GADD45A.
-
Senescence: In some contexts, p53 activation can lead to a state of permanent cell cycle arrest known as senescence.
-
Metabolic Regulation: p53 is involved in the regulation of cellular metabolism, often opposing the metabolic state of cancer cells (the Warburg effect).
Quantitative Data Summary
The following tables summarize key quantitative data related to p53 function.
| Parameter | Value | Significance |
| Molecular Weight | ~53 kDa | The apparent molecular weight on SDS-PAGE gives the protein its name. |
| Half-life (unstressed cells) | 5 - 20 minutes | Rapid turnover allows for tight regulation of p53 levels. |
| Half-life (stressed cells) | Several hours | Stabilization is a key mechanism of p53 activation. |
| DNA Binding Affinity (Kd) | 10 - 30 nM | High affinity for its consensus DNA binding site allows for efficient transcriptional regulation. |
| Key Post-Translational Sites | Ser15, Ser20, Ser392, Lys120, Lys382 | Phosphorylation and acetylation at these sites are critical for p53 stabilization, activation, and function. |
| Selected p53 Target Gene | Fold Induction (upon DNA damage) | Primary Function |
| CDKN1A (p21) | 10 - 50 fold | Cell Cycle Arrest |
| MDM2 | 5 - 20 fold | Negative Feedback |
| BAX | 3 - 10 fold | Apoptosis |
| PUMA | 5 - 15 fold | Apoptosis |
| GADD45A | 2 - 8 fold | DNA Repair |
Signaling Pathways
The regulation of p53 is a complex process involving numerous upstream signals and downstream effectors. Below are diagrams of the core p53 activation pathway and its subsequent downstream effects.
p53 Activation Pathway
In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase, MDM2. Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, a cascade of signaling events leads to the stabilization and activation of p53.
Unable to Characterize "PT-91": An Unidentified Molecule in Scientific Literature
An in-depth review of scientific and technical literature reveals no specific molecule designated as "PT-91" for which in vitro characterization data is publicly available. Searches for "this compound" in the context of drug development, molecular biology, and pharmacology did not yield information on a compound with this identifier.
The term "this compound" appears in unrelated contexts within the search results, including:
-
Prothrombin Time (PT): In studies of biomaterials, "PT - 91 ± 0.8s" was noted as a measurement of prothrombin time, a parameter of blood coagulation, and not as a designation for a specific chemical entity.
-
Patient Identification: In clinical research, "Pt 91" has been used to denote "Patient 91" in a study cohort.
-
Product Catalog Numbers: Various laboratory equipment components, such as PhyTip® columns for protein purification, are listed with catalog numbers containing "this compound" (e.g., PTR-91, PTT-91, PTH-91).
-
Clinical Trial Data: In one clinical trial, a 91% one-year progression-free survival (PFS) rate was reported for the drug evorpacept, with "91" referring to the percentage and not a compound name.
Without a defined molecular structure, target, or biological context for a compound specifically named "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Further clarification on the chemical nature, therapeutic area, or origin of the "this compound" designation is required to proceed with a detailed characterization. Researchers, scientists, and drug development professionals seeking information on a specific molecule are advised to use more precise identifiers such as its chemical name, CAS number, or reference to the originating publication or patent.
In-Depth Technical Guide: Preliminary Toxicity Screening of PT-91
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a representative technical guide. The compound "PT-91" is a hypothetical substance used for illustrative purposes, and the data presented herein is synthetically generated based on typical preclinical toxicity screening protocols.
Introduction
This guide provides a comprehensive overview of the preliminary toxicity screening of the novel therapeutic candidate, this compound. The objective of these initial studies is to characterize the safety profile of this compound through a series of in vitro and in vivo assessments, identifying potential target organ toxicities and establishing a preliminary therapeutic window. The data and protocols outlined below are intended to support further non-clinical and clinical development of this compound.
Executive Summary of Toxicological Findings
A battery of preliminary toxicity studies was conducted to evaluate the safety profile of this compound. In vitro assessments indicated a low potential for genotoxicity. In vivo studies in rodent models established an acute toxicity profile and identified the liver as a potential target organ at high doses. The No-Observed-Adverse-Effect-Level (NOAEL) was determined in a 14-day repeated-dose study.
In Vitro Toxicity Assessment
Cytotoxicity
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with this compound at concentrations ranging from 0.1 µM to 100 µM for 24 hours.
-
MTT Assay: Following treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a 4-hour incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) was calculated using non-linear regression analysis.
Data Summary: Cytotoxicity of this compound in HepG2 Cells
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 5.1 |
| 10 | 88.7 | 6.3 |
| 50 | 52.1 | 7.9 |
| 100 | 25.4 | 5.5 |
| IC50 (µM) | 48.2 |
Genotoxicity
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.
-
Metabolic Activation: The assay was performed with and without a metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).
-
Exposure: Bacterial strains were exposed to this compound at five different concentrations (0.5, 1.5, 5, 15, and 50 µ g/plate ) in the presence and absence of the S9 mix.
-
Scoring: The number of revertant colonies was counted after 48 hours of incubation at 37°C. A positive result is defined as a dose-related increase in the number of revertants that is at least twice the background count.
Data Summary: Ames Test for this compound
| Bacterial Strain | Metabolic Activation (S9) | Result |
| TA98 | - | Negative |
| TA98 | + | Negative |
| TA100 | - | Negative |
| TA100 | + | Negative |
| TA1535 | - | Negative |
| TA1535 | + | Negative |
| TA1537 | - | Negative |
| TA1537 | + | Negative |
| WP2 uvrA | - | Negative |
| WP2 uvrA | + | Negative |
In Vivo Toxicity Assessment
Acute Oral Toxicity
Experimental Protocol: Acute Oral Toxicity Study in Rats (OECD Guideline 423)
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old) were used.
-
Dosing: A single oral dose of this compound was administered by gavage. The study followed a sequential dosing approach starting at 300 mg/kg.
-
Observation: Animals were observed for clinical signs of toxicity and mortality for 14 days. Body weight was recorded at the beginning and end of the study.
-
Necropsy: At the end of the observation period, all animals were euthanized and subjected to a gross necropsy.
Data Summary: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 300 | 3 | 0/3 | No significant signs |
| 2000 | 3 | 1/3 | Lethargy, piloerection |
| LD50 (mg/kg) | > 2000 |
14-Day Repeated-Dose Oral Toxicity
Experimental Protocol: 14-Day Repeated-Dose Study in Mice
-
Animal Model: C57BL/6 mice (male and female, 6-8 weeks old) were used.
-
Dosing: this compound was administered daily via oral gavage for 14 consecutive days at doses of 0, 50, 150, and 500 mg/kg/day.
-
Parameters Monitored: Clinical signs, body weight, food and water consumption were monitored daily.
-
Clinical Pathology: On day 15, blood samples were collected for hematology and clinical chemistry analysis.
-
Histopathology: Major organs were collected, weighed, and subjected to histopathological examination.
Data Summary: Key Findings from 14-Day Repeated-Dose Study
| Parameter | 50 mg/kg/day | 150 mg/kg/day | 500 mg/kg/day |
| Body Weight Change | No significant change | No significant change | Slight decrease (~5%) |
| ALT (Alanine Aminotransferase) | No significant change | Mild elevation | Significant elevation |
| AST (Aspartate Aminotransferase) | No significant change | Mild elevation | Significant elevation |
| Liver Histopathology | No significant findings | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy and single-cell necrosis |
| NOAEL (mg/kg/day) | 50 |
Visualizations
Caption: Overview of the preliminary toxicity screening workflow for this compound.
Caption: Postulated signaling pathway for this compound-induced hepatotoxicity at high doses.
In-Depth Technical Guide: Solubility and Stability Studies of PT-91
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-91 is a novel small molecule agonist for the orphan G protein-coupled receptor 27 (GPR27).[1][2] Chemically identified as 2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide, this compound has emerged as a valuable tool for investigating the elusive pharmacology of GPR27.[3] This receptor is implicated in a variety of physiological processes, including insulin secretion, neuronal plasticity, and metabolism.[4][5] Preclinical data indicates that this compound exhibits high metabolic stability and significant brain exposure in murine models, highlighting its potential for further development.[1][3]
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is designed to offer researchers and drug development professionals a foundational understanding of the compound's physicochemical properties, supported by detailed experimental protocols and data presented for comparative analysis.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Studies on this compound have focused on its solubility in various solvent systems relevant to both in vitro and in vivo applications.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent System | Solubility | Method | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (222.01 mM) | Not Specified | Hygroscopic nature of DMSO may impact solubility; use of newly opened solvent is recommended.[6] |
| Corn Oil | ≥ 2.5 mg/mL (5.55 mM) | Formulation for in vivo use (10% DMSO) | Clear solution achieved. Saturation point not determined.[1] |
| Saline/PEG300/Tween-80 | 2.67 mg/mL (6.93 mM) | Formulation for in vivo use (10% DMSO) | Resulted in a suspended solution.[7] |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a high-throughput method to determine the kinetic solubility of this compound, which is particularly useful in early drug discovery.
Objective: To rapidly assess the aqueous solubility of this compound upon direct dilution from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible)
-
Multiscreen® solubility filter plates
-
UV/Vis Plate Reader or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: Add 2 µL of each DMSO concentration to 98 µL of PBS (pH 7.4) in a 96-well plate. This maintains a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 90 minutes to allow for equilibration and potential precipitation.
-
Precipitate Removal: Filter the samples through a solubility filter plate to separate any undissolved precipitate from the supernatant.
-
Quantification: Analyze the concentration of this compound in the filtrate using a UV/Vis plate reader at the compound's λmax or by LC-MS against a standard curve.
-
Data Analysis: The highest concentration at which this compound remains in solution is determined as its kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Assay
This protocol determines the equilibrium or thermodynamic solubility of this compound, a critical parameter for formulation development.
Objective: To measure the saturation concentration of this compound in a given buffer system at equilibrium.
Materials:
-
This compound (solid form)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials
-
Vial roller or shaker incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Seal the vials and place them on a vial roller or in a shaker incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, permitting the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound under the specified conditions.
Stability Profile of this compound
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. A recent study highlighted that this compound (referred to as compound 7p) demonstrates high metabolic stability.[3]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule. This helps in developing stability-indicating analytical methods.
3.1.1 Summary of Forced Degradation Conditions and Results
The following table is a template for summarizing the results from forced degradation studies. Specific data for this compound is not publicly available and would be populated upon completion of these experiments.
| Stress Condition | Parameters | % Degradation (Target: 5-20%) | Major Degradants Formed | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data not available | To be determined | To be determined |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data not available | To be determined | To be determined |
| Oxidation | 3% H₂O₂, RT, 24h | Data not available | To be determined | To be determined |
| Thermal Degradation | 80°C, 72h | Data not available | To be determined | To be determined |
| Photostability | ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²) | Data not available | To be determined | To be determined |
Experimental Protocol: Forced Degradation Study
This protocol describes the methodology for conducting forced degradation studies on this compound.
Objective: To investigate the degradation behavior of this compound under various stress conditions and support the development of a stability-indicating method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Validated HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent at a known concentration.
-
Application of Stress:
-
Acid/Base Hydrolysis: Treat the sample solution with acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heat at a specified temperature (e.g., 60°C). Take samples at various time points. Neutralize the samples before analysis.
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and store at room temperature. Monitor over time.
-
Thermal Stress: Store solid this compound and a solution of this compound in a temperature-controlled oven at elevated temperatures (e.g., 80°C).
-
Photostability: Expose solid this compound and a solution of this compound to light conditions as specified in ICH guideline Q1B.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-PDA/MS method. The method must be able to separate the intact this compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for this compound under each condition.
-
Perform peak purity analysis to ensure the chromatographic peak of this compound is free from co-eluting degradants.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of GPR27 and the workflows for the described studies.
GPR27 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Ligands for the Super Conserved Orphan G Protein-Coupled Receptor GPR27 with Improved Efficacy and Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPR27 modulators and how do they work? [synapse.patsnap.com]
- 5. Structure-activity relationships of agonists for the orphan G protein-coupled receptor GPR27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Unraveling the Initial Safety Profile of PT-91: A Comprehensive Technical Overview
Despite a comprehensive search of publicly available scientific literature and drug development databases, a specific therapeutic agent designated as "PT-91" with an established initial safety profile could not be identified. The term "PT" appears in various contexts within biomedical research, including as abbreviations for "plasma therapy," "photobiomodulation therapy," and "Preferred Terms" for adverse event classification. However, none of these references correspond to a distinct drug candidate with the identifier "this compound."
This guide is therefore presented as a template and a methodological framework for the construction of an in-depth technical whitepaper on the initial safety profile of a novel therapeutic agent, which can be applied once specific data for a compound of interest, such as "this compound," becomes available. For the purpose of illustrating the required structure and content, we will hypothesize a fictional signaling pathway and experimental workflow.
Data Presentation: A Framework for Quantitative Safety Assessment
A critical component of any initial safety profile is the clear and concise presentation of quantitative data from preclinical studies. This allows for rapid assessment and comparison of a compound's toxicological and pharmacokinetic properties. The following tables exemplify the structured format that would be used to summarize such data for a hypothetical "this compound."
Table 1: Acute Toxicity Studies of this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Observations |
| Mouse | Intravenous | Data not available | Data not available | Data not available |
| Mouse | Oral | Data not available | Data not available | Data not available |
| Rat | Intravenous | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | Data not available |
Table 2: Repeat-Dose Toxicity Studies of this compound (28-Day Study in Rats)
| Dose Group (mg/kg/day) | Route of Administration | NOAEL (mg/kg/day) | Key Target Organs | Summary of Findings |
| 0 (Control) | Oral | - | - | No adverse effects observed. |
| Low Dose | Oral | Data not available | Data not available | Data not available |
| Mid Dose | Oral | Data not available | Data not available | Data not available |
| High Dose | Oral | Data not available | Data not available | Data not available |
Table 3: In Vitro Genotoxicity Assays for this compound
| Assay | Test System | Concentration Range | Metabolic Activation | Result |
| Ames Test | S. typhimurium | Data not available | With and Without S9 | Data not available |
| Chromosomal Aberration | CHO Cells | Data not available | With and Without S9 | Data not available |
| Mouse Lymphoma | L5178Y tk+/- | Data not available | With and Without S9 | Data not available |
Table 4: Preliminary Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Bioavailability (Oral) | Data not available | % |
| Cmax (at X mg/kg) | Data not available | ng/mL |
| Tmax | Data not available | hours |
| Half-life (t1/2) | Data not available | hours |
| Volume of Distribution (Vd) | Data not available | L/kg |
| Clearance (CL) | Data not available | L/hr/kg |
Experimental Protocols: Methodological Transparency
Detailed experimental protocols are essential for the reproducibility and critical evaluation of safety data. Below are examples of how such protocols would be described.
Acute Toxicity Study Protocol
Objective: To determine the median lethal dose (LD50) of this compound following a single administration in mice and rats via intravenous and oral routes.
Methodology:
-
Animal Models: Male and female Swiss Webster mice (6-8 weeks old) and Sprague-Dawley rats (7-9 weeks old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Administration: A range of doses of this compound, formulated in a suitable vehicle, were administered. For oral administration, gavage was used. For intravenous administration, the tail vein was used. A control group received the vehicle alone.
-
Observation: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-administration, and daily thereafter for 14 days. Body weights were recorded weekly.
-
Data Analysis: The LD50 and its 95% confidence interval were calculated using the Probit method.
Ames Test (Bacterial Reverse Mutation Assay) Protocol
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.
-
Test Compound Preparation: this compound was dissolved in a suitable solvent and tested at a minimum of five concentrations.
-
Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) were combined and plated on minimal glucose agar plates. After incubation, the number of revertant colonies was counted.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) value.
Mandatory Visualizations: Illustrating Mechanisms and Workflows
Visual diagrams are invaluable for conveying complex biological pathways and experimental designs. The following are examples of diagrams that would be generated using the DOT language to meet the specified requirements.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for preclinical safety assessment.
Methodological & Application
PT-91: Information Not Available in Public Domain
Detailed experimental protocols, quantitative data, and specific signaling pathways for a compound or process designated "PT-91" in the context of cell culture are not available in publicly accessible scientific literature or databases.
A comprehensive search of scientific databases and the public domain did not yield any specific information related to a molecule, experimental protocol, or therapeutic agent referred to as "this compound." As a result, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.
The development of such detailed scientific documentation requires foundational research data that describes the molecule's mechanism of action, its effects on cell lines, and the specific experimental conditions under which it has been studied. Without this essential information, any attempt to generate protocols or data tables would be speculative and lack the factual basis required for a scientific audience.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have access to peer-reviewed publications, patents, or technical data sheets that characterize its biological activity and provide the basis for further experimentation.
General cell culture techniques and protocols for various assays are widely available and can be adapted for new compounds once their basic properties are understood. Standard cell culture procedures include:
-
Cell Line Maintenance: Protocols for passaging, cryopreservation, and thawing of both adherent and suspension cell lines.
-
Cell Viability and Proliferation Assays: Methods such as MTT, XTT, or CellTiter-Glo® assays to determine the effect of a compound on cell growth.
-
Apoptosis Assays: Techniques like Annexin V staining or caspase activity assays to measure programmed cell death.
-
Signaling Pathway Analysis: Methods such as Western blotting or ELISA to investigate the phosphorylation status and expression levels of key signaling proteins.
Below are generalized representations of a standard experimental workflow and a hypothetical signaling cascade, which would typically be adapted based on the specific characteristics of a compound like "this compound," were such information available.
Generalized Experimental Workflow for Compound Screening
Caption: A generalized workflow for in vitro screening and mechanism of action studies of a novel compound.
Hypothetical Kinase Signaling Pathway
Application Notes and Protocols for PT-91 in Animal Models
Disclaimer: As there is no publicly available information on a compound designated "PT-91," this document serves as a template. The information herein is presented using a hypothetical molecule, "Compound-X," a representative MEK1/2 inhibitor, to illustrate the expected data, protocols, and visualizations. Researchers should substitute the details provided here with the specific findings for their compound of interest.
Introduction to Compound-X (as a proxy for this compound)
Compound-X is a potent and selective, orally bioavailable, small-molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting MEK, Compound-X blocks the phosphorylation of ERK1/2, leading to the downregulation of downstream signaling, which can result in decreased cell proliferation and tumor growth. These application notes provide detailed protocols for the preclinical evaluation of Compound-X in rodent models of cancer.
Preclinical Efficacy Data (Hypothetical)
The in vivo efficacy of Compound-X was evaluated in a human colorectal cancer (CRC) xenograft model (HT-29).
Table 1: Tumor Growth Inhibition in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | - | QD, PO | 1502 ± 189 | - |
| Compound-X | 10 | QD, PO | 751 ± 98 | 50 |
| Compound-X | 25 | QD, PO | 345 ± 56 | 77 |
| Compound-X | 50 | QD, PO | 120 ± 33 | 92 |
SEM: Standard Error of the Mean; QD: Once Daily; PO: Oral Gavage
Pharmacokinetic Profile (Hypothetical)
The pharmacokinetic properties of Compound-X were assessed in female BALB/c mice following a single oral dose.
Table 2: Key Pharmacokinetic Parameters of Compound-X in Mice
| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | T½ (hr) |
| 25 | 1850 | 2 | 12500 | 6.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life
Signaling Pathway
Compound-X targets the core of the MAPK/ERK signaling cascade. The diagram below illustrates the mechanism of action.
Caption: Mechanism of Action of Compound-X.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol describes the evaluation of Compound-X in a subcutaneous HT-29 human colorectal cancer xenograft model.[1][2]
5.1.1 Materials
-
HT-29 human colorectal cancer cell line
-
6-8 week old female athymic nude mice
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Compound-X
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Dosing syringes and gavage needles
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
5.1.2 Cell Culture and Implantation
-
Culture HT-29 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells at 70-80% confluency using trypsin.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
5.1.3 Tumor Growth Monitoring and Treatment
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.[3]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare Compound-X formulations in the vehicle at the desired concentrations.
-
Administer Compound-X or vehicle orally (PO) via gavage once daily (QD) for 21 days.
-
Record body weights 2-3 times per week as a measure of toxicity.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Pharmacokinetic (PK) Study
This protocol outlines a single-dose oral PK study in BALB/c mice.[4][5][6]
5.2.1 Materials
-
8-10 week old female BALB/c mice
-
Compound-X
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing K2-EDTA anticoagulant)
-
Centrifuge
-
Equipment for LC-MS/MS analysis
5.2.2 Dosing and Sample Collection
-
Fast mice for 4 hours prior to dosing, with water available ad libitum.
-
Administer a single oral dose of Compound-X (e.g., 25 mg/kg) via gavage.
-
Collect blood samples (approx. 50-100 µL) from a consistent site (e.g., saphenous vein) at specified time points (n=3 mice per time point).
-
Typical time points for oral dosing are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7]
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
5.2.3 Plasma Preparation and Analysis
-
Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.[4]
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
Quantify the concentration of Compound-X in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][7]
-
Calculate key PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis with appropriate software.[5][7]
Experimental Workflow Visualization
The following diagram outlines the general workflow for conducting a preclinical in vivo efficacy study.
Caption: General Workflow for In Vivo Efficacy Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Pharmacokinetics analysis in mice [bio-protocol.org]
- 5. Mouse pharmacokinetic analysis. [bio-protocol.org]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unraveling PT-91: Application Notes and Protocols for Research and Development
Disclaimer: The designation "PT-91" does not correspond to a publicly disclosed or marketed pharmaceutical agent at the time of this writing. The following application notes and protocols are based on a hypothetical compound and are provided as a template for researchers, scientists, and drug development professionals. The specific details should be adapted based on the actual physicochemical properties, mechanism of action, and preclinical data of the compound under investigation.
Introduction
This document provides a comprehensive overview of the hypothetical compound this compound, including its proposed mechanism of action, and guidelines for its dosage and administration in preclinical research settings. Detailed experimental protocols are provided to assist researchers in evaluating its efficacy and safety profile.
Quantitative Data Summary
A critical aspect of drug development is the systematic collection and analysis of quantitative data. The following tables are designed to structure the data generated from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 / EC50 (nM) | Maximum Efficacy (%) | Notes |
| Cancer Cell Line A | Cytotoxicity (MTT) | |||
| Cancer Cell Line B | Apoptosis (Caspase-3/7) | |||
| Normal Cell Line 1 | Cytotoxicity (MTT) | |||
| Normal Cell Line 2 | Cytotoxicity (MTT) |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen (mg/kg, schedule) | Route of Administration | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Nude Mouse | Cancer A Xenograft | Oral | |||
| Nude Mouse | Cancer B Xenograft | Intravenous | |||
| SCID Mouse | Patient-Derived Xenograft 1 | Intraperitoneal |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (h) |
| Mouse | IV | |||||
| Mouse | PO | |||||
| Rat | IV | |||||
| Rat | PO |
Experimental Protocols
Detailed and reproducible protocols are essential for the advancement of any new therapeutic agent.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer and normal cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
This compound formulation for in vivo administration
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined dosing schedule and route.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Signaling Pathway and Workflow Visualizations
Understanding the molecular interactions and experimental processes is facilitated by clear diagrams.
Caption: Proposed mechanism of action of this compound as a PI3K inhibitor.
Caption: Workflow for a typical in vivo xenograft study.
Note: The information provided in this document is for illustrative purposes only. All experimental work should be conducted in accordance with institutional guidelines and regulations. The specific dosages, administration routes, and experimental designs for any new compound, including a hypothetical "this compound," must be determined through rigorous preclinical testing.
Application Note: Characterizing Protein Interactions and Degradation using dBET1, a BRD4-Targeting PROTAC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to utilizing Proteolysis Targeting Chimeras (PROTACs) for protein interaction studies, using the well-characterized BRD4 degrader, dBET1, as a representative model. As specific information regarding a molecule designated "PT-91" is not available in public literature, this note uses dBET1 to illustrate the principles and methodologies for evaluating the induced interaction between a target protein and an E3 ligase, leading to target degradation. We provide detailed protocols for key assays, quantitative data for performance evaluation, and visual diagrams of the underlying biological pathways and experimental workflows.
Introduction: From Protein Inhibition to Degradation
Traditional pharmacology has focused on developing small molecules that inhibit the function of a target protein. An alternative and increasingly powerful approach is Targeted Protein Degradation (TPD), which utilizes heterobifunctional molecules known as PROTACs to eliminate a protein of interest (POI) entirely.
PROTACs are composed of three parts: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the target into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.
This application note focuses on dBET1, a pioneering PROTAC that consists of the BET bromodomain inhibitor JQ1 linked to a ligand for the Cereblon (CRBN) E3 ligase. dBET1 selectively targets the Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, for degradation. BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes like c-MYC, making it a prime target in cancer research.
Mechanism of Action: The dBET1 PROTAC
The primary function of dBET1 is to induce the interaction between BRD4 and the CRBN E3 ligase complex. This induced proximity event is the cornerstone of its activity and the focus of protein interaction studies involving this class of molecules. The process is catalytic, as a single dBET1 molecule can induce the degradation of multiple BRD4 proteins.
Quantitative Performance Data for dBET1
The efficacy of a PROTAC is determined by its ability to bind its targets, form a stable and productive ternary complex, and induce degradation. The following tables summarize key quantitative parameters for dBET1.
Table 1: Binary Binding Affinities of dBET1
| Ligand | Target Protein | Binding Affinity (KD) | Method | Reference |
| dBET1 | BRD4 (BD1) | ~50 nM | TR-FRET | [1] |
| dBET1 | BRD4 (BD2) | ~90 nM | TR-FRET | [1] |
| dBET1 | CRBN | ~26 µM | Fluorescence Assay | [2] |
Table 2: Ternary Complex Formation and Cooperativity
Cooperativity (α) measures how the binding of one protein partner affects the PROTAC's affinity for the other. It is calculated as α = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.
| Ternary Complex | Cooperativity (αapp) | Note | Method | Reference |
| BRD4(BD1)-dBET1-CRBN | < 1 (Negative) | Shorter linker may cause steric hindrance. | Competitive Binding | [3] |
| BRD4(BD2)-dBET1-CRBN | < 1 (Negative) | Negative cooperativity is observed for both bromodomains. | Competitive Binding | [3] |
Table 3: BRD4 Degradation Performance in Acute Myeloid Leukemia (AML) Cell Lines
DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of degradation achieved.
| Cell Line | DC50 (µM) | Dmax (%) | Time Point | Reference |
| MV4-11 | ~0.275 | >90% | 24 hours | [4] |
| Kasumi-1 | ~0.148 | >90% | 24 hours | [4] |
| NB4 | ~0.336 | >90% | 24 hours | [4] |
| THP-1 | ~0.355 | >90% | 24 hours | [4] |
Signaling Pathway: BRD4 and c-MYC Regulation
BRD4 is a key transcriptional coactivator. It binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and transcriptional elongation of target genes, including the master regulator of cell proliferation, c-MYC. By degrading BRD4, dBET1 effectively shuts down this signaling axis, leading to decreased c-MYC levels, cell cycle arrest, and apoptosis.[5][6][7]
Experimental Protocols
Protocol 1: Protein Degradation Analysis by Western Blot
This protocol is the gold standard for directly measuring the reduction in target protein levels.
Materials:
-
Cell Line: MV4-11 (AML cell line)
-
Reagents: dBET1 (stock in DMSO), DMSO (vehicle), RPMI-1640 medium, FBS, Pen-Strep, PBS, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer.
-
Antibodies: Primary anti-BRD4, Primary anti-GAPDH (or other loading control), HRP-conjugated secondary antibody.
-
Consumables: 6-well plates, cell scrapers, PVDF membrane, SDS-PAGE gels, ECL substrate.
Methodology:
-
Cell Seeding: Seed MV4-11 cells in 6-well plates at a density of 0.5 x 106 cells/mL and allow them to grow overnight.
-
PROTAC Treatment: Treat cells with serial dilutions of dBET1 (e.g., 1 nM to 5 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.[8]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control (GAPDH). Calculate DC50 and Dmax values from the dose-response curve.
-
Protocol 2: Ternary Complex Formation by TR-FRET Assay
This homogeneous assay measures the proximity of BRD4 and CRBN induced by dBET1. It is suitable for higher-throughput screening.[10][11]
Principle: A GST-tagged BRD4 protein is detected with a Terbium (Tb)-labeled anti-GST antibody (donor), and a His-tagged CRBN protein is detected with a fluorophore-labeled anti-His antibody (acceptor). When dBET1 brings the two proteins together, the donor and acceptor fluorophores are in close proximity, allowing for Time-Resolved Fluorescence Energy Transfer (TR-FRET).
Materials:
-
Recombinant GST-tagged BRD4 (e.g., BD1 or BD2)
-
Recombinant His-tagged CRBN/DDB1 complex
-
dBET1 and control compounds
-
Tb-anti-GST antibody (donor)
-
AF488-anti-His antibody (acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
-
384-well low-volume assay plates
Methodology:
-
Reagent Preparation: Prepare stock solutions of proteins and antibodies in the assay buffer. Prepare a serial dilution of dBET1 (e.g., from 100 µM down to low nM).
-
Assay Setup: (Final volume of 20 µL)
-
In a 384-well plate, add 5 µL of 4x dBET1 dilutions.
-
Add 5 µL of a 4x mixture of GST-BRD4 and Tb-anti-GST antibody. A recommended starting concentration is 8 nM GST-BRD4 and 8 nM Tb-anti-GST.[11]
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a 2x mixture of His-CRBN/DDB1 and AF488-anti-His antibody. A recommended starting concentration is 16 nM His-CRBN/DDB1 and 8 nM AF488-anti-His.[11]
-
-
Incubation: Incubate the plate in the dark at room temperature for 3-4 hours to allow the reaction to reach equilibrium.
-
Measurement:
-
Read the plate on a TR-FRET enabled plate reader.
-
Excite the Terbium donor at ~340 nm.
-
Measure emission at two wavelengths: ~490 nm (Tb emission) and ~520 nm (FRET-sensitized acceptor emission).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).
-
Plot the TR-FRET ratio against the log of the dBET1 concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation. The peak of the curve indicates the optimal concentration for complex formation.
-
Protocol 3: In-Cell BRD4 Ubiquitination Assay
This protocol confirms that the degradation of BRD4 is dependent on the ubiquitin-proteasome system by detecting the polyubiquitination of BRD4.
Materials:
-
Cell Line: MV4-11 or HEK293T
-
Reagents: dBET1, MG132 (proteasome inhibitor), non-denaturing lysis buffer (e.g., NP-40 based), Protein A/G magnetic beads.
-
Antibodies: Primary anti-BRD4 (for immunoprecipitation), Primary anti-Ubiquitin (e.g., P4D1 clone), HRP-conjugated secondary antibody.
Methodology:
-
Cell Treatment:
-
Seed cells and allow them to grow overnight.
-
Pre-treat cells with the proteasome inhibitor MG132 (10-20 µM) for 1-2 hours. This is crucial to allow ubiquitinated proteins to accumulate instead of being degraded.
-
Treat the cells with dBET1 (at a concentration known to cause degradation, e.g., 1 µM) or DMSO for a short period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
Clear the lysate by centrifugation as described in the Western Blot protocol.
-
-
Immunoprecipitation (IP):
-
Incubate a portion of the cleared lysate (~500 µg - 1 mg of protein) with an anti-BRD4 antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-BRD4 complexes.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.[12]
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in 1x Laemmli sample buffer.
-
Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Ubiquitin. A high-molecular-weight smear or ladder of bands in the dBET1-treated lane indicates polyubiquitinated BRD4.
-
As a control, the same membrane can be stripped and re-probed with an anti-BRD4 antibody to confirm equal immunoprecipitation of BRD4.
-
Conclusion
The study of PROTACs like dBET1 provides a powerful framework for understanding and engineering induced protein-protein interactions for therapeutic benefit. By combining assays that measure ternary complex formation, target ubiquitination, and final protein degradation, researchers can build a comprehensive picture of a PROTAC's mechanism of action. The protocols and data presented here for the BRD4 degrader dBET1 serve as a robust starting point for scientists entering the field of targeted protein degradation and for those seeking to characterize novel PROTAC molecules.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application of PT-91 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
PT-91 is a novel, potent, and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a key signaling molecule involved in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer, where it contributes to tumor progression, metastasis, and drug resistance. This compound offers a valuable tool for researchers to investigate the role of STAT3 in these processes by enabling the targeted modulation of STAT3-dependent gene expression.
Mechanism of Action
This compound acts by binding to the SH2 domain of STAT3, preventing its phosphorylation by upstream kinases such as Janus kinases (JAKs). This inhibition of phosphorylation blocks the dimerization, nuclear translocation, and DNA binding of STAT3, thereby preventing the transcription of its target genes. This targeted action allows for the specific investigation of STAT3-mediated biological functions.
Applications in Gene Expression Analysis
The specificity of this compound makes it an ideal tool for a range of gene expression studies:
-
Target Gene Identification and Validation: Researchers can use this compound to identify and validate novel downstream target genes of the STAT3 signaling pathway. By treating cells with this compound and performing whole-transcriptome analysis (e.g., RNA-sequencing), one can identify genes whose expression is significantly altered.
-
Pathway Analysis: this compound can be used to dissect the role of STAT3 in various signaling cascades. By observing the changes in gene expression profiles following this compound treatment, researchers can gain insights into the crosstalk between the STAT3 pathway and other signaling networks.
-
Drug Discovery and Development: In the context of drug development, this compound can be used as a reference compound to screen for and characterize other potential STAT3 inhibitors. Furthermore, gene expression signatures induced by this compound can serve as biomarkers to assess the efficacy of STAT3-targeting therapies in preclinical models.
-
Disease Modeling: Researchers can utilize this compound in various disease models (e.g., cancer cell lines, patient-derived xenografts) to study the therapeutic potential of STAT3 inhibition and to understand the molecular mechanisms underlying the pathogenesis of STAT3-driven diseases.
Experimental Protocols
Protocol 1: Analysis of Target Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the steps to quantify the effect of this compound on the expression of known STAT3 target genes.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., BCL2, CYCLIN D1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
RNA Isolation:
-
After treatment, wash the cells with PBS and lyse them using the buffer provided in the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit as per the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Data Presentation
Table 1: Hypothetical Effect of this compound on STAT3 Target Gene Expression in MDA-MB-231 Cells
| This compound Concentration (µM) | Relative BCL2 mRNA Expression (Fold Change) | Relative CYCLIN D1 mRNA Expression (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.65 | 0.72 |
| 5 | 0.28 | 0.35 |
| 10 | 0.12 | 0.18 |
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Application Notes and Protocols: STAT1 (p91) as a Tool for Signal Transduction Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the Janus kinase (JAK)-STAT signaling pathway, which is essential for mediating cellular responses to a variety of cytokines and growth factors.[1][2][3] The 91 kDa isoform of STAT1, also known as p91 or STAT1α, plays a pivotal role in the immune response to viral, fungal, and mycobacterial pathogens.[2][3] Upon activation by ligands such as interferon-alpha (IFN-α), interferon-gamma (IFN-γ), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and interleukin-6 (IL-6), STAT1 is phosphorylated, forms dimers, and translocates to the nucleus to act as a transcription activator.[3][4] This document provides detailed application notes and protocols for utilizing STAT1 (p91) as a tool in signal transduction research.
The JAK-STAT Signaling Pathway
The activation of STAT1 is a multi-step process initiated by the binding of a cytokine to its receptor on the cell surface. This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the receptor. STAT1 monomers are recruited to these phosphorylated sites and are subsequently phosphorylated by the JAKs on a critical tyrosine residue (Tyr701).[5] This phosphorylation event induces the formation of STAT1 homodimers or heterodimers with other STAT proteins, which then translocate to the nucleus.[5][6] Within the nucleus, the STAT1 dimers bind to specific DNA sequences, such as the Gamma-Activated Sequence (GAS) in the promoters of target genes, to regulate their transcription.[1][7] For maximal transcriptional activity, STAT1 also requires phosphorylation on a serine residue (Ser727) within its transactivation domain.[8][9]
Key Applications in Signal Transduction Research
-
Investigating Cytokine Signaling: Studying the phosphorylation and nuclear translocation of STAT1 is a primary method for analyzing the signaling pathways activated by various cytokines and growth factors.
-
Antiviral and Immune Response Studies: Given its crucial role in the interferon response, monitoring STAT1 activation is fundamental to understanding the cellular mechanisms of antiviral defense and immune modulation.[1]
-
Drug Discovery and Development: High-throughput screening assays that measure STAT1 activity can be used to identify and characterize novel inhibitors or activators of the JAK-STAT pathway for therapeutic purposes.
-
Cancer Research: The inappropriate activation of STAT1 has been observed in many tumors, making it a target of interest in oncology research.[5]
Quantitative Data for STAT1 Research
The following table summarizes key quantitative data related to STAT1, including IC50 values for various inhibitors. This information is crucial for designing experiments and interpreting results.
| Compound | Target | IC50 | Notes | Reference |
| Fludarabine | STAT1 activation | - | Causes specific depletion of STAT1 protein and mRNA. | [10][11] |
| Nifuroxazide | STAT1/3/5 activation | 3 µM (for IL-6-induced STAT3) | Suppresses cellular STAT transcription activity. | [10][11] |
| Stattic | STAT3 | 5.1 µM | Potent inhibitor of STAT3 activation with high selectivity over STAT1. | [10] |
| NSC 74859 (S3I-201) | STAT3 DNA-binding | 86 µM | Shows low activity towards STAT1 and STAT5. | [10] |
| Erasin | STAT3 / STAT1 | 9.7 µM / 24 µM | Potent STAT3 inhibitor with activity against STAT1. | [12][13] |
| CDK8-IN-13 | CDK8 | 51.9 nM | Decreases the expression of p-STAT1 S727. | [12] |
| CDK8-IN-16 | CDK8 / CDK19 | 5.1 nM / 5.6 nM | Inhibits phospho-STAT1 SER727 with an IC50 of 17.9 nM in SW620 cells. | [12] |
Experimental Protocols
Western Blotting for Phosphorylated STAT1
This protocol is designed to detect the phosphorylation of STAT1 at Tyrosine 701 (pY701) and Serine 727 (pS727) in cell lysates, a key indicator of its activation.
Materials:
-
Cell culture reagents
-
Cytokine for stimulation (e.g., IFN-γ)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-pSTAT1 Tyr701, anti-pSTAT1 Ser727, anti-total STAT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Stimulation: Plate cells and grow to desired confluency. Stimulate cells with the appropriate cytokine (e.g., 100 ng/mL IFN-γ for 15-30 minutes).[14] Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pSTAT1 Tyr701 diluted in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT1 to normalize for protein loading.
Electrophoretic Mobility Shift Assay (EMSA) for STAT1 DNA Binding
EMSA is used to detect the binding of STAT1 to its specific DNA consensus sequence (GAS).[15][16]
Materials:
-
Nuclear extraction kit or buffers
-
Labeled DNA probe containing a GAS consensus sequence (e.g., 5'-TTCCCGGAA-3')
-
Unlabeled ("cold") competitor probe
-
Binding buffer
-
Poly(dI-dC)
-
Native polyacrylamide gel
-
TBE buffer
-
Detection reagents (specific to the label used)
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from stimulated and unstimulated cells.
-
Probe Labeling: Label the GAS-containing DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled probe, and poly(dI-dC) in binding buffer. For competition assays, add an excess of unlabeled probe to a separate reaction.
-
Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel. Protein-DNA complexes will migrate slower than the free probe, resulting in a "shifted" band.[16]
-
Detection: Detect the shifted bands. For radioactive probes, this is done by autoradiography. For non-radioactive probes, this typically involves transfer to a membrane followed by chemiluminescent or colorimetric detection.
Luciferase Reporter Assay for STAT1 Transcriptional Activity
This assay measures the ability of activated STAT1 to induce gene transcription from a reporter construct containing GAS elements.[6][17]
Materials:
-
Cells (e.g., HeLa or HEK293T)
-
GAS-luciferase reporter plasmid
-
Transfection reagent
-
Cytokine for stimulation (e.g., IFN-γ)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfection: Transfect cells with a luciferase reporter plasmid containing multiple copies of the GAS element upstream of a minimal promoter and the luciferase gene.
-
Stimulation: After allowing for plasmid expression (typically 24-48 hours), stimulate the cells with various concentrations of a cytokine (e.g., IFN-γ) for 6-16 hours.[6] Include an unstimulated control.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of STAT1. Normalize the results to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.
STAT1 (p91) is a versatile and indispensable tool for researchers in the field of signal transduction. By employing the techniques outlined in these application notes, scientists can effectively investigate the intricate mechanisms of cytokine signaling, immune responses, and disease pathogenesis. The provided protocols offer a solid foundation for studying STAT1 activation and function, and can be adapted to a wide range of experimental systems, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. STAT1 and pathogens, not a friendly relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT1 signal transducer and activator of transcription 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Phospho-Stat1 (Tyr701) (58D6) Rabbit Monoclonal Antibody (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Quantitative specificity of STAT1 and several variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recruitment of Stat1 to chromatin is required for interferon-induced serine phosphorylation of Stat1 transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. signosisinc.com [signosisinc.com]
- 16. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Unraveling the Identity of PT-91 in High-Throughput Screening
Initial investigations into the entity designated "PT-91" within the context of high-throughput screening (HTS) have yielded no specific scientific or research-based information. Extensive searches have predominantly identified "this compound" as a Polish main battle tank, with no discernible connection to pharmacological compounds, screening assays, or signaling pathways relevant to drug discovery.
At present, the scientific literature and available databases do not contain information on a molecule or compound referred to as "this compound" that has been utilized in high-throughput screening applications. Consequently, the creation of detailed application notes, experimental protocols, and associated data visualizations as requested cannot be fulfilled.
For researchers, scientists, and drug development professionals, the clear and unambiguous identification of a compound is paramount for the replication and advancement of scientific findings. The absence of any data on "this compound" in this context suggests that the designation may be an internal project code not yet disclosed in public forums, a misidentification, or a highly novel agent that has not been the subject of published research.
Further progress on this topic is contingent on the provision of a correct and recognized chemical identifier, such as a CAS number, IUPAC name, or a reference to a published scientific study detailing its synthesis and biological activity. Without such information, the exploration of its mechanism of action, the development of HTS protocols, and the analysis of its effects on signaling pathways remain speculative.
Researchers interested in high-throughput screening are encouraged to consult established databases and scientific literature for compounds with demonstrated activity in their areas of interest. Resources such as PubChem, ChEMBL, and Scopus can provide a wealth of information on compounds that have been validated in HTS campaigns, including their structures, biological activities, and associated experimental protocols.
We will continue to monitor for any emerging information regarding "this compound" in the field of high-throughput screening and will provide updates should any relevant data become available.
Application Notes and Protocols: Labeling and Imaging of PT-91, a Potent and Selective STAT3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation.[1] Its persistent activation is a hallmark of numerous cancers, making it a prime therapeutic target.[2][3] PT-91 is a novel, potent, and selective STAT3 degrader developed for therapeutic intervention. Unlike traditional inhibitors that only block the function of a protein, this compound is a proteolysis-targeting chimera (PROTAC) that hijacks the cell's own ubiquitin-proteasome system to induce the degradation of the STAT3 protein.[4][5] This mechanism of action offers the potential for a more profound and sustained therapeutic effect.
These application notes provide detailed protocols for the fluorescent labeling of this compound and its use in a variety of imaging and analytical techniques to study its mechanism of action, cellular localization, and therapeutic efficacy.
Fluorescent Labeling of this compound
To visualize and track this compound in biological systems, it can be covalently conjugated to a fluorescent dye. The choice of fluorophore and the conjugation strategy are critical to preserving the biological activity of this compound while achieving a high signal-to-noise ratio.[][7]
Labeling Strategy
This compound is designed with a terminal functional group (e.g., a primary amine or a clickable handle like an alkyne) on a solvent-exposed region of the molecule that is not critical for binding to STAT3 or the E3 ligase. This allows for site-specific conjugation to a fluorophore without compromising its degradation activity. For this protocol, we will describe the labeling of an amine-functionalized this compound with an NHS-ester-activated fluorophore.
Quantitative Data: Fluorophore Selection
The choice of fluorophore depends on the specific application and available imaging instrumentation. Key characteristics to consider include brightness, photostability, and spectral properties to minimize autofluorescence.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Features |
| Fluorescein (FITC) | 494 | 518 | 0.92 | 72,000 | Bright, but pH sensitive and prone to photobleaching. |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | 150,000 | Good photostability, suitable for multiplexing. |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 270,000 | Excellent photostability, emits in the far-red to reduce autofluorescence. |
| BODIPY FL | 503 | 512 | 0.90 | 80,000 | Bright and photostable, less sensitive to environmental changes. |
Experimental Protocol: Amine-Reactive Labeling of this compound
This protocol describes the conjugation of an amine-containing this compound to an NHS-ester activated fluorophore.
Materials:
-
Amine-functionalized this compound
-
NHS-ester activated fluorophore (e.g., Alexa Fluor 647 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., reverse-phase HPLC)
-
Lyophilizer
Procedure:
-
Dissolve amine-functionalized this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve the NHS-ester activated fluorophore in anhydrous DMSO to a final concentration of 10 mg/mL.
-
In a microcentrifuge tube, combine this compound and the fluorophore in a 1:1.2 molar ratio.
-
Add 2 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Vortex the mixture gently and incubate for 2 hours at room temperature, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the fluorescently labeled this compound (this compound-Fluor) using reverse-phase HPLC.
-
Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the this compound-Fluor conjugate as a powder.
-
Store the labeled compound at -20°C, protected from light and moisture.
Cellular Imaging of this compound-Fluor
Fluorescence microscopy allows for the visualization of the subcellular localization and dynamics of this compound-Fluor.
Experimental Protocol: Confocal Microscopy
Materials:
-
Cancer cell line with high STAT3 expression (e.g., MOLM-16)
-
Glass-bottom imaging dishes
-
Cell culture medium
-
This compound-Fluor stock solution (in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Prepare a working solution of this compound-Fluor in pre-warmed cell culture medium at the desired final concentration (e.g., 100 nM).
-
Remove the existing medium from the cells and add the medium containing this compound-Fluor.
-
Incubate the cells for the desired time points (e.g., 30 min, 1h, 4h) at 37°C and 5% CO₂.
-
For nuclear counterstaining, add Hoechst 33342 to the medium 15 minutes before imaging.
-
Wash the cells twice with PBS.
-
Add fresh culture medium or PBS for live-cell imaging. For fixed-cell imaging, incubate with 4% PFA for 15 minutes, followed by washing with PBS.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for this compound-Fluor and Hoechst 33342.[8]
-
Acquire z-stacks to analyze the three-dimensional distribution of the probe.
Quantitative Data Analysis of Microscopy Images
Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the fluorescence intensity in different cellular compartments.[9][10]
| Parameter | Description | Example Value (Hypothetical) |
| Nuclear/Cytoplasmic Ratio | Ratio of the mean fluorescence intensity in the nucleus to that in the cytoplasm. | 1.8 ± 0.3 |
| Co-localization with Organelle Marker | Pearson's correlation coefficient for the spatial overlap between this compound-Fluor and a specific organelle marker. | 0.2 ± 0.1 (with mitochondria) |
| Internalization Rate | Time constant (τ) of the increase in intracellular fluorescence intensity over time. | 15.2 ± 2.5 minutes |
Flow Cytometry Analysis of STAT3 Degradation
Flow cytometry provides a high-throughput method to quantify the degradation of STAT3 in a cell population following treatment with this compound.[11][12][13]
Experimental Protocol: Intracellular Staining for STAT3
Materials:
-
Cancer cell line (e.g., MOLM-16)
-
This compound (unlabeled)
-
Fixation/Permeabilization Buffer
-
Wash Buffer (PBS with 1% BSA)
-
Primary antibody against STAT3
-
Fluorophore-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for different time points (e.g., 4h, 8h, 24h).
-
Harvest the cells and wash them with cold PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody against STAT3 for 1 hour at room temperature.
-
Wash the cells twice with Wash Buffer.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells.
Quantitative Data: STAT3 Degradation
The median fluorescence intensity (MFI) of the STAT3 staining is used to determine the extent of protein degradation.
| This compound Concentration | % STAT3 Degradation (24h) | DC₅₀ (nM) |
| 0.1 nM | 5 ± 2% | \multirow{5}{*}{15.3} |
| 1 nM | 25 ± 5% | |
| 10 nM | 68 ± 7% | |
| 100 nM | 92 ± 4% | |
| 1 µM | 95 ± 3% |
In Vivo Imaging of this compound-Fluor
Non-invasive whole-body imaging can be used to assess the biodistribution, tumor targeting, and clearance of this compound-Fluor in animal models.[14][15]
Experimental Protocol: Whole-Animal Fluorescence Imaging
Materials:
-
Tumor-bearing mouse model (e.g., xenograft of a human cancer cell line)
-
This compound-Fluor
-
Sterile saline or other appropriate vehicle
-
In vivo imaging system (IVIS) or similar
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a baseline fluorescence image of the mouse before injecting the probe.
-
Administer this compound-Fluor via an appropriate route (e.g., intravenous injection).
-
Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 24h, 48h).
-
After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal.
Quantitative Data: Biodistribution Analysis
The fluorescence intensity in the tumor and other organs is quantified to assess the biodistribution of this compound-Fluor.
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor Fluorescence (Radiant Efficiency) | Liver Fluorescence (Radiant Efficiency) |
| 1h | 1.5 ± 0.3 | 1.2 x 10⁸ ± 0.2 x 10⁸ | 5.8 x 10⁸ ± 0.9 x 10⁸ |
| 4h | 3.2 ± 0.5 | 2.5 x 10⁸ ± 0.4 x 10⁸ | 4.1 x 10⁸ ± 0.7 x 10⁸ |
| 24h | 5.8 ± 0.9 | 3.1 x 10⁸ ± 0.6 x 10⁸ | 1.5 x 10⁸ ± 0.3 x 10⁸ |
| 48h | 4.5 ± 0.7 | 2.2 x 10⁸ ± 0.5 x 10⁸ | 0.8 x 10⁸ ± 0.2 x 10⁸ |
Visualizations
Caption: Simplified STAT3 signaling pathway in cancer.
Caption: Mechanism of action of this compound as a STAT3 degrader.
Caption: Experimental workflow for this compound imaging.
References
- 1. jebms.org [jebms.org]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TDAExplore: Quantitative analysis of fluorescence microscopy images through topology-based machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introduction to the Quantitative Analysis of Two-Dimensional Fluorescence Microscopy Images for Cell-Based Screening | PLOS Computational Biology [journals.plos.org]
- 11. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 12. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for PT-91 (ZL-n-91) in In Vivo Therapeutic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-91, identified in the scientific literature as ZL-n-91, is a novel and specific inhibitor of phosphodiesterase-4 (PDE4).[1][2] By inhibiting PDE4, ZL-n-91 modulates intracellular signaling pathways mediated by cyclic AMP (cAMP).[1] This mechanism has demonstrated therapeutic potential in various disease models, including inflammatory conditions and cancer.[2][3] Notably, ZL-n-91 has shown significant anti-tumor effects in preclinical studies of triple-negative breast cancer (TNBC) and glioblastoma, making it a promising candidate for further in vivo therapeutic investigation.[1][4]
These application notes provide a comprehensive overview of the use of ZL-n-91 in in vivo therapeutic studies, with a focus on its application in a triple-negative breast cancer xenograft model. Detailed protocols for in vivo efficacy studies are provided to guide researchers in designing and executing their experiments.
Mechanism of Action
ZL-n-91 exerts its anti-cancer effects primarily through the inhibition of PDE4. This leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways that can induce cell cycle arrest, apoptosis, and inhibit cell proliferation.[1] In glioblastoma cells, ZL-n-91 has been shown to inhibit growth through the EGR1/PTEN/AKT signaling pathway.[4] In triple-negative breast cancer cells, ZL-n-91 induces apoptosis by increasing the expression of Bax and decreasing Bcl-2.[1] It also causes cell cycle arrest and triggers a DNA damage response.[1]
Signaling Pathway of ZL-n-91 in Cancer Cells
Caption: Signaling pathway of ZL-n-91 in cancer cells.
Data Presentation
In Vitro Efficacy of ZL-n-91
| Cell Line | Cancer Type | IC50 | Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but effective at 100 and 150 µM | Induced G0/G1 cycle arrest | [5] |
| L1210 | Leukemia | Not explicitly stated | Inhibited proliferation, induced apoptosis | [6] |
| K562 | Leukemia | Not explicitly stated | Inhibited proliferation, induced apoptosis | [6] |
| Glioblastoma Cells | Glioblastoma | More effective than Rolipram | Suppressed proliferation, induced G0/G1 arrest and apoptosis | [4] |
In Vivo Efficacy of ZL-n-91 in MDA-MB-231 Xenograft Model
| Parameter | Vehicle Control | ZL-n-91 (5 mg/kg) | Reference |
| Tumor Growth | - | Significantly inhibited | [7] |
| Body Weight | No significant change | No significant change | [7] |
| Ki-67 Expression | High | Reduced | [7] |
| γ-H2AX Expression | Low | Increased | [7] |
Pharmacokinetic Properties of ZL-n-91 in Mice
| Parameter | Value | Reference |
| Administration Route | Oral | [8] |
| T½ (Half-life) | 1.35 hours | [8] |
| T½ range | 4-8 hours | [8] |
| Bioavailability | 33% | [8] |
| Cmax (Maximum Plasma Concentration) | 96.5 ng/mL (after 2 hours) | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Triple-Negative Breast Cancer Xenograft Model
This protocol details the methodology for evaluating the anti-tumor efficacy of ZL-n-91 in a subcutaneous MDA-MB-231 xenograft mouse model.
Materials:
-
ZL-n-91
-
Vehicle (e.g., 0.5% methylcellulose + 0.025% Tween 20 in PBS)
-
MDA-MB-231 human triple-negative breast cancer cell line
-
Female nude mice (e.g., BALB/c nude or CD-1 nude), 6-8 weeks old
-
Matrigel (optional, but recommended for consistent tumor take)[9]
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing and husbandry equipment
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy study.
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with sterile PBS.
-
Count the cells and check for viability (should be >95%).
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio is common) at a concentration of 5 x 10^7 cells/mL.[10] Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer ZL-n-91 daily by intragastric gavage at a dose of 5 mg/kg.[7]
-
Administer the vehicle to the control group using the same schedule and route.
-
-
Continued Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint can be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumor weight can be measured.
-
Tumor tissue can be fixed in formalin for immunohistochemistry (e.g., Ki-67, γ-H2AX) or snap-frozen for molecular analysis.[7]
-
Data Analysis:
-
Compare the mean tumor volumes between the treatment and control groups over time.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Analyze body weight changes to assess toxicity.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Conclusion
ZL-n-91 is a promising anti-cancer agent with a well-defined mechanism of action and demonstrated in vivo efficacy in preclinical models of triple-negative breast cancer. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of ZL-n-91. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data to further elucidate the therapeutic utility of this compound.
References
- 1. ZL-n-91, a specific Phosphodiesterase-4 inhibitor, suppresses the growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zl-n-91, a selective phosphodiesterase 4 inhibitor, suppresses inflammatory response in a COPD-like rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of a Novel PDE4 inhibitor ZL-n-91 on lipopolysaccharide-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase-4 inhibitor Zl-n-91 suppresses glioblastoma growth via EGR1/PTEN/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [The Effect of Novel Phosphodiesterase 4 Inhibitor ZL-n-91 to the Proliferation of Leukemia Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Troubleshooting & Optimization
PT-91 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the experimental compound PT-91.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For initial experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] DMSO is a universal solvent capable of dissolving many poorly soluble organic molecules.[1] For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to minimize the final DMSO concentration (typically ≤ 0.5%) to avoid cellular toxicity and other off-target effects.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer drop-by-drop while vortexing or stirring vigorously. This helps to prevent the compound from crashing out of solution.[1]
-
Intermediate Dilution Step: Perform a serial dilution. First, dilute the high-concentration stock in a solvent mixture with a higher organic content (e.g., 1:10 in DMSO or a DMSO/ethanol mix) before the final dilution into the aqueous buffer.
-
Lower Stock Concentration: Reducing the concentration of your initial DMSO stock solution can sometimes prevent precipitation during dilution.
-
Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100 (typically 0.01 - 0.05%), to the aqueous buffer can help maintain the solubility of this compound.[2] However, be mindful of the critical micelle concentration and potential effects on your experimental system, especially in cell-based assays.[2]
Q3: Are there alternative solvents to DMSO for this compound?
A3: Yes, if DMSO is not suitable for your experiment, other organic solvents can be tested for their ability to dissolve this compound. These include:
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
1-Methyl-2-pyrrolidone (NMP)
It is important to note that these solvents may exhibit higher cellular toxicity than DMSO, so their use should be carefully evaluated in your specific assay.[1] A small-scale solubility test is recommended to determine the most effective solvent.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: pH modification can be an effective technique if this compound has ionizable functional groups.[3][4] For weakly acidic or basic drugs, adjusting the pH of the solution can increase the proportion of the ionized form, which is generally more water-soluble.[3] To utilize this method, the pKa of this compound must be known or experimentally determined. It is also crucial to ensure the stability of the compound at the adjusted pH.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
This may be due to poor solubility and precipitation of this compound in the assay medium.
-
Verify Solubility: Before conducting your assay, visually inspect your final working solution for any signs of precipitation. For a more quantitative assessment, you can centrifuge the solution and measure the concentration of this compound in the supernatant.
-
Include Vehicle Controls: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., 0.5% DMSO) in your experiments to account for any solvent effects.[1]
-
Consider Sonication: If you observe particulate matter, sonicating the solution in a water bath for 5-10 minutes can help to break up aggregates and improve dissolution.[1]
Issue 2: Difficulty in preparing a high-concentration stock solution.
If this compound does not readily dissolve even in a strong organic solvent like DMSO, consider the following:
-
Heating: Gently warming the solution may increase the solubility. However, be cautious about the thermal stability of this compound.
-
Sonication: As mentioned above, sonication can aid in the dissolution process.[1]
-
Co-solvents: A mixture of solvents, such as DMSO and ethanol, may be more effective than a single solvent.[5]
Data Presentation
Table 1: Common Solvents for Initial Solubility Testing
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stock solutions. | Generally well-tolerated by most cell lines at concentrations ≤ 0.5%. May have biological effects.[1] |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. Evaporation can be an issue.[1] |
| Methanol (MeOH) | 6.6 | Alternative to ethanol, with higher polarity. | Generally more toxic to cells than ethanol.[1] |
| N,N-Dimethylformamide (DMF) | 6.4 | Stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO. Use with caution.[1] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent to increase solubility. | Simple and widely used for parenteral formulations. | Potential for toxicity and precipitation upon dilution.[5] |
| pH Adjustment | Modifying the pH to ionize the compound, increasing its aqueous solubility. | Cost-effective and straightforward for ionizable drugs. | Only applicable to ionizable compounds; risk of precipitation with pH shifts.[6] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier to improve dissolution. | Enhances dissolution rate and can create amorphous forms with higher solubility.[7][8] | Requires specialized formulation techniques like spray drying or hot-melt extrusion.[9] |
| Inclusion Complexation | Encapsulating the drug molecule within a cyclodextrin. | Can significantly increase aqueous solubility and improve stability.[6][10] | Can be expensive and may alter the drug's properties. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh 1 mg of this compound and place it into a sterile vial.
-
Calculate Solvent Volume: Based on the desired stock concentration (10 mM) and the molecular weight of this compound, calculate the required volume of DMSO.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution for any undissolved particles.
-
Sonication (if necessary): If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. Protect the solution from light.[1]
Protocol 2: Dilution of this compound Stock for Cell-Based Assays
Objective: To prepare a working concentration of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Final Dilution: To achieve the final desired concentration, add the stock or intermediate stock solution dropwise to the cell culture medium while continuously vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is kept as low as possible (e.g., ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PT-91 concentration for experiments
Issue: Lack of scientific information on a compound designated "PT-91" for experimental use.
Our comprehensive search for a compound referred to as "this compound" within biomedical and chemical research databases has yielded no relevant results. The designation "this compound" is predominantly associated with non-scientific subjects, including a Polish main battle tank and standardized academic tests.
Consequently, we are unable to provide a technical support guide, including troubleshooting, FAQs, experimental protocols, or signaling pathway diagrams, for a compound with this identifier.
To assist you further, please verify the name of the compound. It is possible that "this compound" may be an internal laboratory code, a misnomer, or an abbreviation for a different substance. Accurate identification is crucial for us to provide the detailed technical support you require.
We recommend consulting your primary research sources or supplier documentation to confirm the correct chemical name or CAS number for the compound . Once the correct identifier is available, we will be able to furnish you with the comprehensive experimental support you need.
Technical Support Center: Troubleshooting Prothrombin Time (PT) Assay Variability
Disclaimer: The term "PT-91 assay" does not correspond to a standard or widely recognized coagulation assay. This guide provides troubleshooting advice for general Prothrombin Time (PT)-based assays, which are used to evaluate the extrinsic pathway of coagulation.
This technical support center is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to variability in Prothrombin Time (PT) assay results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in PT assays?
Variability in PT assays can stem from three main areas: pre-analytical, analytical, and post-analytical phases. Pre-analytical variables include specimen collection, sample processing, and storage conditions.[1] Analytical variables involve the laboratory equipment, the sensitivity of the thromboplastin reagent used, and the assay procedure itself.[1] Post-analytical factors can include errors in the calculation of the International Normalized Ratio (INR).
Q2: How can sample collection affect my PT assay results?
Proper sample collection is critical for accurate PT results. Key factors include:
-
Anticoagulant Concentration: Blood must be collected in a tube with the correct concentration of sodium citrate (typically 3.2%).[2]
-
Fill Volume: The collection tube must be filled to at least 90% of its capacity to ensure the correct blood-to-anticoagulant ratio.[3][4] An underfilled tube will result in a falsely prolonged clotting time.[4]
-
Tube Type: Glass tubes can prematurely activate coagulation, leading to faster clotting times and lower INR values.[1] Plastic tubes are recommended.
-
Order of Draw: If multiple blood tubes are being collected, the citrate tube for coagulation testing should be drawn after non-additive tubes but before tubes with other anticoagulants or clot activators.[3]
Q3: How long are my plasma samples stable for PT testing?
For PT/INR evaluation, whole blood or centrifuged plasma samples are generally stable at room temperature for up to 24 hours.[5][6] If testing is delayed beyond this window, plasma should be separated from the cells and frozen.[6] It is important to note that prolonged storage at 4°C can lead to the cold activation of Factor VII, which may shorten PT results.[7]
Q4: My control samples are out of range. What should I do?
If quality control (QC) samples are out of the expected range, patient results should be withheld until the issue is resolved.[8] The first step is to re-run the controls. If they fail again, potential causes include improperly reconstituted or stored reagents, expired reagents, or instrument malfunction. A systematic approach to troubleshooting, starting with the control material and reagents, is recommended.[8]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Q: My duplicate or triplicate readings for the same sample show high variability. What could be the cause?
A: High variability between replicates often points to issues with technique or instrumentation.
-
Pipetting Errors: Inconsistent volumes of plasma or reagents can lead to significant variation. Ensure pipettes are calibrated and that proper technique is used, especially for low-volume assays.
-
Temperature Fluctuations: The incubation temperature must be maintained at a constant 37°C.[9] Inconsistent temperatures between wells or runs can affect the rate of enzymatic reactions.
-
Mixing: Inadequate mixing of the sample with the reagent can cause localized differences in reaction initiation.
-
Instrument Detection Issues: For automated systems, issues with the optical or mechanical clot detection system can cause variability. Ensure the instrument is clean and properly maintained.
Issue 2: Consistently Prolonged Clotting Times (High PT/INR)
Q: All of my samples, including the normal control, are showing longer-than-expected clotting times. What should I investigate?
A: Consistently prolonged PT can be caused by reagent, sample, or environmental factors.
| Potential Cause | Recommended Solution |
| Reagent Degradation | Ensure reagents have been stored correctly and have not expired. Reconstitute a fresh vial of PT reagent and controls. |
| Incorrect Temperature | Verify that the incubator or instrument heating block is at 37°C. Lower temperatures will slow the reaction. |
| Factor Deficiency in Sample | Prolonged PT can indicate a deficiency in factors of the extrinsic and common pathways (II, V, VII, X, fibrinogen).[4] This can be due to underlying conditions like liver disease or Vitamin K deficiency.[7][10] |
| Presence of Inhibitors | Circulating anticoagulants, such as lupus anticoagulant or heparin, can prolong PT.[1] If heparin contamination is suspected and the reagent does not contain a heparin neutralizer, results may be affected.[2] |
| Improper Sample Collection | Underfilled collection tubes or incorrect citrate concentration can lead to falsely prolonged results.[4] |
Issue 3: Consistently Shortened Clotting Times (Low PT/INR)
Q: All of my samples are clotting faster than expected. What are the likely causes?
A: Shortened PT times often suggest pre-analytical issues or reagent problems.
| Potential Cause | Recommended Solution |
| Sample Activation | Traumatic venipuncture or premature activation of coagulation from using glass tubes can lead to shortened clotting times.[1] |
| Cold Activation of Factor VII | Storing samples at 4°C or lower can activate Factor VII, leading to a shortened PT.[7] |
| Incorrect Reagent Preparation | Using an incorrect diluent volume or improperly reconstituted reagent can affect performance. |
| High Hematocrit | In patients with hematocrit levels above 55%, the volume of citrate in the collection tube must be adjusted to prevent falsely shortened clotting times.[3] |
Quantitative Data Summary
The following table provides typical reference ranges for PT and INR, as well as common targets for quality control materials. Note that these ranges can vary depending on the reagents and instrument system used.
| Parameter | Normal Range | Therapeutic Range (Warfarin) | Abnormal Control Target |
| Prothrombin Time (PT) | 11.0 - 13.0 seconds | Varies based on INR target | Moderately to markedly prolonged (e.g., >18 seconds) |
| International Normalized Ratio (INR) | 0.8 - 1.2 | 2.0 - 3.5 (most indications) | > 1.5 |
Values are typical and should be established by each laboratory.
Experimental Protocols
General Protocol for a One-Stage PT-Based Assay
This protocol outlines the fundamental steps for measuring prothrombin time.
1. Specimen Collection and Preparation: a. Collect whole blood in a 3.2% buffered sodium citrate (blue-top) tube.[3] b. Ensure the tube is filled to at least 90% capacity.[3] c. Gently invert the tube 6 or more times to mix the blood with the anticoagulant.[6] d. Centrifuge the sample at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[9] e. Carefully transfer the plasma to a clean plastic tube, avoiding the buffy coat. f. Perform the assay within 4 hours of collection if stored at room temperature.[9]
2. Reagent Preparation: a. Reconstitute the PT reagent (containing tissue factor/thromboplastin) and control plasmas according to the manufacturer's instructions. b. Allow all reagents, controls, and samples to equilibrate to room temperature for at least 15 minutes before use.[9] c. Pre-warm the PT reagent to 37°C for the time specified by the manufacturer (e.g., 5 minutes).[9]
3. Assay Procedure (Manual Method): a. Pipette 100 µL of plasma (sample or control) into a pre-warmed test tube. b. Incubate the plasma at 37°C for 1-2 minutes. c. Forcibly add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch. d. Keep the mixture at 37°C and continuously observe for clot formation by gently tilting the tube. e. Stop the stopwatch as soon as the first fibrin strands are visible, and record the time in seconds.
4. Quality Control: a. Run at least two levels of controls (normal and abnormal) with each batch of samples to ensure the accuracy and reliability of the results.[5] b. Results are valid only if the control values fall within the laboratory's established acceptable ranges.
Visualizations
References
- 1. blockscientific.com [blockscientific.com]
- 2. academic.oup.com [academic.oup.com]
- 3. labcorp.com [labcorp.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. mail.biochemia-medica.com [mail.biochemia-medica.com]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sysmex.at [sysmex.at]
- 9. atlas-medical.com [atlas-medical.com]
- 10. Overview of Coagulation Disorders - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
PT-91 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of the small molecule inhibitor, PT-91, and mitigate their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known off-targets?
A1: this compound is a potent and selective inhibitor of Kinase A (Target-A). However, at higher concentrations, it has been observed to have inhibitory effects on the structurally related Kinase B (Off-Target-B) and the transcription factor STAT3. These off-target activities can lead to unintended biological consequences.
Q2: At what concentration do off-target effects typically appear?
A2: Off-target effects are concentration-dependent. While the IC50 for Target-A is in the low nanomolar range, inhibition of Off-Target-B and STAT3 is typically observed at micromolar concentrations. It is crucial to determine the optimal concentration for your specific cell line or model system.
| Target | IC50 (nM) | Typical On-Target Concentration Range | Typical Off-Target Concentration Range |
| Target-A | 15 | 10 - 100 nM | > 1000 nM |
| Off-Target-B | 1250 | - | > 1000 nM |
| STAT3 | 3500 | - | > 3000 nM |
Q3: Can this compound induce cellular toxicity?
A3: Yes, at concentrations above 5 µM, this compound has been associated with decreased cell viability and apoptosis in some cell lines. This is often linked to the inhibition of critical survival pathways regulated by Off-Target-B. We recommend performing a dose-response curve to assess cytotoxicity in your specific system.
Troubleshooting Guide
Issue 1: I'm observing a phenotype that is inconsistent with the known function of Target-A.
This common issue often points to an off-target effect. The following workflow can help you diagnose the problem.
Caption: Troubleshooting workflow for unexpected phenotypes.
Mitigation Steps:
-
Confirm with a Structurally Unrelated Inhibitor: Use a different, validated inhibitor for Target-A. If the unexpected phenotype disappears, it is likely a this compound-specific off-target effect.
-
Perform a Rescue Experiment: If possible, transfect cells with a constitutively active or this compound-resistant mutant of Target-A. If the phenotype is rescued, it confirms on-target action. If not, it suggests an off-target mechanism.
Issue 2: My cells are undergoing apoptosis after this compound treatment.
Unintended apoptosis is a known off-target effect at higher concentrations, likely due to inhibition of pro-survival signaling mediated by Off-Target-B.
Caption: On-target vs. off-target pathways of this compound.
Mitigation Protocol: Western Blot for Key Markers
This protocol helps determine if apoptosis is correlated with the inhibition of Target-A or Off-Target-B.
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells for 24 hours with the following:
-
Vehicle (DMSO)
-
This compound (50 nM - On-target concentration)
-
This compound (2 µM - Off-target concentration)
-
Positive control for apoptosis (e.g., Staurosporine)
-
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load 20 µg of protein per lane on a 4-20% SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Block with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Target-A, anti-p-Off-Target-B, anti-cleaved-Caspase-3, anti-Actin).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize using an ECL substrate and imaging system.
-
Expected Results:
| Treatment | p-Target-A | p-Off-Target-B | Cleaved Caspase-3 | Interpretation |
| Vehicle | High | High | Low | Baseline |
| This compound (50 nM) | Low | High | Low | On-target effect without apoptosis |
| This compound (2 µM) | Low | Low | High | Off-target effect with apoptosis |
Issue 3: How can I design a control to differentiate on-target from off-target effects?
A chemical-genetic approach using a "bump-and-hole" strategy is a robust method for validating that an observed phenotype is due to the inhibition of the intended target.
Caption: Logic of the "bump-and-hole" control strategy.
Protocol: "Bump-and-Hole" Validation
-
Generate Mutant: Engineer a cell line with a "gatekeeper" mutation in Target-A. This mutation creates a larger ATP-binding pocket ("hole") that makes the kinase resistant to this compound but sensitive to a bulkier, modified version of the inhibitor ("bumped" analog).
-
Synthesize Analog: Synthesize a "bumped" this compound analog that is too large to fit into the wild-type Target-A's binding pocket but fits perfectly into the mutated pocket.
-
Perform Comparative Assay: Test the effects of both compounds on the wild-type and mutant cell lines.
Expected Outcomes for an On-Target Phenotype:
| Cell Line | Compound | Effect on Target-A | Observed Phenotype |
| Wild-Type | This compound | Inhibited | Present |
| Wild-Type | This compound Analog | Not Inhibited | Absent |
| Mutant | This compound | Not Inhibited | Absent |
| Mutant | This compound Analog | Inhibited | Present |
If the phenotype is only observed when the specific kinase (wild-type or mutant) is inhibited by its corresponding compound, this provides strong evidence that the effect is on-target.
Technical Support Center: Improving PT-91 Stability in Solution
Disclaimer: The designation "PT-91" does not correspond to a known, commercially available peptide in the public domain. The following technical support guide is based on established principles of peptide chemistry and stability, using "this compound" as a hypothetical example of a challenging peptide to work with. The advice provided is broadly applicable to researchers working with synthetic peptides, particularly those with hydrophobic properties or sequences prone to instability.
This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the handling and experimental use of peptides like our hypothetical this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide?
A1: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a tightly sealed vial to minimize degradation.[1][2] It is also advisable to store the peptide in a desiccator to protect it from moisture, as water absorption can significantly reduce its long-term stability.[2][3] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[3][4] For peptides containing residues susceptible to oxidation (like Cysteine, Methionine, or Tryptophan), purging the vial with an inert gas like argon or nitrogen can further enhance stability.[1][3]
Q2: What is the best way to reconstitute this compound?
A2: The appropriate solvent for reconstitution depends on the peptide's amino acid sequence. For a hydrophobic peptide like our hypothetical this compound, direct dissolution in aqueous buffers may be difficult.[5][6] The recommended approach is to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[5] Once the peptide is fully dissolved, you can slowly add the aqueous buffer of your choice to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level toxic to cells (typically <0.5% for DMSO).[7]
Q3: How do pH and temperature affect the stability of this compound in solution?
A3: Both pH and temperature play a critical role in the stability of peptides in solution. The optimal pH for a peptide solution is sequence-dependent. Generally, a pH range of 5-7 is recommended to minimize degradation reactions like deamidation and hydrolysis.[8] Extreme pH values should be avoided unless necessary for solubility. Temperature also significantly impacts stability; peptide solutions are more stable at lower temperatures. For short-term storage (a few days), 4°C is acceptable, but for longer-term storage, aliquots should be frozen at -20°C or -80°C.[2][4]
Q4: Why is it important to avoid repeated freeze-thaw cycles?
A4: Repeatedly freezing and thawing a peptide solution can lead to its degradation.[2][3][4] This process can cause the formation of ice crystals that may damage the peptide's structure. It can also lead to peptide aggregation and a loss of biological activity. To avoid this, it is highly recommended to aliquot the reconstituted peptide into single-use volumes before freezing.[2]
Q5: My this compound solution appears cloudy. What does this mean and what should I do?
A5: A cloudy solution is often an indication of peptide aggregation or precipitation.[5] This can occur if the peptide is not fully soluble in the chosen solvent or if it has come out of solution due to changes in concentration, pH, or temperature. If you observe cloudiness, you can try to aid dissolution by gentle vortexing or sonication.[5] If the peptide remains insoluble, you may need to reconsider your reconstitution protocol, perhaps by using a stronger organic solvent initially or adjusting the pH of your buffer.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve | The peptide is highly hydrophobic. The chosen solvent is not appropriate. | First, try to dissolve a small test amount of the peptide.[5] Use a small amount of a strong organic solvent like DMSO or DMF to initially dissolve the peptide.[5] Then, slowly add your aqueous buffer while vortexing. Sonication can also help to break up aggregates and improve solubility.[5] |
| Loss of peptide activity over time | The peptide is degrading in solution. The peptide is adsorbing to the storage vial. | Store peptide solutions in aliquots at -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles.[2][3] For sensitive peptides, use low-protein-binding tubes to prevent adsorption. Consider performing a stability study using HPLC to determine the degradation rate under your storage conditions. |
| Inconsistent experimental results | Inaccurate peptide concentration due to incomplete dissolution or adsorption. Peptide degradation. | Ensure the peptide is fully dissolved before use; a clear solution should be obtained.[5] Use low-protein-binding labware. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Precipitation upon dilution in aqueous buffer | The peptide has "crashed out" of solution as the concentration of the organic solvent decreased. | Decrease the final concentration of the peptide. Increase the percentage of the organic co-solvent if your experimental system allows. Adjust the pH of the aqueous buffer to be further from the peptide's isoelectric point (pI), which can increase solubility.[6] |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide (e.g., this compound)
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]
-
Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex gently or sonicate briefly to ensure complete dissolution. The solution should be clear.[5]
-
Serial Dilution: For your working solution, perform serial dilutions of the DMSO stock into your desired aqueous buffer (e.g., PBS or Tris buffer). Add the aqueous buffer to the peptide stock solution slowly while vortexing to prevent precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your experimental setup is below the tolerance level of your assay (typically <0.5%).
Protocol 2: Assessment of Peptide Stability by HPLC
-
Sample Preparation: Reconstitute the peptide in the desired buffer at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the peptide solution onto a reverse-phase HPLC (RP-HPLC) column. Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) to elute the peptide. Record the peak area corresponding to the intact peptide.
-
Incubation: Store the remaining peptide solution under the desired test conditions (e.g., 4°C, room temperature, or 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot of the stored peptide solution onto the HPLC.
-
Data Analysis: Compare the peak area of the intact peptide at each time point to the initial peak area at T=0. A decrease in the main peak area and the appearance of new peaks indicate degradation. The percentage of remaining intact peptide can be calculated to determine the stability over time.
Visualizations
Logical Workflow for Troubleshooting Peptide Instability
Caption: Troubleshooting workflow for peptide instability issues.
Hypothetical Signaling Pathway for this compound
References
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. peptide.com [peptide.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
PT-91 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p91 protein, formally known as Signal Transducer and Activator of Transcription 1 (STAT1).
Frequently Asked Questions (FAQs)
Q1: What is PT-91 (STAT1) and what is its primary function?
A1: this compound, or STAT1, is a 91 kDa member of the Signal Transducer and Activator of Transcription (STAT) family of proteins.[1] It is a latent cytoplasmic transcription factor that plays a critical role in mediating cellular responses to cytokines and growth factors, particularly interferons (IFNs).[1][2] Upon activation, STAT1 translocates to the nucleus and regulates the expression of genes involved in immune responses, cell proliferation, and apoptosis.[2][3]
Q2: How is STAT1 activated?
A2: STAT1 activation is a multi-step process initiated by the binding of a ligand (like IFN-γ) to its cell surface receptor. This triggers the activation of receptor-associated Janus kinases (JAKs), which then phosphorylate STAT1 on a critical tyrosine residue (Tyr701).[4][5] This phosphorylation event causes STAT1 to form homodimers (or heterodimers with other STAT proteins, like STAT2), which then translocate into the nucleus.[5][6] Inside the nucleus, the STAT1 dimers bind to specific DNA sequences called Gamma-Activated Sequences (GAS) in the promoters of target genes, thereby initiating transcription.[7][8][9] A secondary phosphorylation on serine 727 (Ser727) can further modulate its transcriptional activity.[1][4]
Q3: What are the common experimental methods to study STAT1 activation?
A3: The most common methods for analyzing STAT1 activation focus on detecting its phosphorylation, nuclear translocation, and DNA binding activity. These include:
-
Western Blotting: To detect phosphorylated STAT1 (p-STAT1) relative to total STAT1 levels in cell lysates.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of phosphorylated STAT1 in cell extracts.[6][10][11][12]
-
Immunofluorescence Microscopy: To visualize the translocation of STAT1 from the cytoplasm to the nucleus.
-
Reporter Gene Assays: To measure the transcriptional activity of STAT1 by using a plasmid containing a GAS element linked to a reporter gene (e.g., luciferase).[9][13][14]
-
Flow Cytometry: To measure the extent of STAT1 phosphorylation in individual cells.[15]
Troubleshooting Guides
Western Blotting for Phospho-STAT1 (p-STAT1)
Issue 1: No or Weak p-STAT1 Signal
| Potential Cause | Recommended Solution & Best Practices |
| Ineffective Cell Stimulation | Ensure the stimulating agent (e.g., IFN-γ) is active and used at the optimal concentration and time. Perform a time-course and dose-response experiment to determine peak activation. For example, treat HeLa cells with 100 ng/ml of IFN-alpha for 5-30 minutes.[7][16] |
| Phosphatase Activity | Immediately place cells on ice after stimulation and lyse with a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[10] Keep samples cold throughout the procedure. |
| Poor Antibody Quality | Use a phospho-specific STAT1 antibody validated for Western blotting. Ensure the primary antibody is stored correctly and used at the recommended dilution. |
| Insufficient Protein Load | Load an adequate amount of protein (typically 20-30 µg of total cell lysate per lane). Perform a protein quantification assay (e.g., BCA) before loading.[17] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
Issue 2: High Background or Non-Specific Bands
| Potential Cause | Recommended Solution & Best Practices |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
STAT1 Reporter Gene Assay
Issue 1: Low Luciferase Signal or Poor Fold-Induction
| Potential Cause | Recommended Solution & Best Practices |
| Low Transfection Efficiency | Optimize the transfection protocol for your specific cell type. Use a positive control plasmid (e.g., CMV-luciferase) to check efficiency. |
| Suboptimal Stimulation | As with Western blotting, ensure the stimulus is potent and used at the optimal concentration and duration. |
| Incorrect Reporter Construct | Verify that the reporter plasmid contains a functional STAT1-responsive element (GAS). |
| Cell Lysis/Assay Execution | Ensure complete cell lysis before measuring luciferase activity. Use a commercial luciferase assay reagent and follow the manufacturer's protocol precisely.[13] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution & Best Practices |
| Inconsistent Transfection | Plate cells at a consistent density and ensure even distribution of the transfection mix. Variability in transfection is a major source of error in transient assays.[18] |
| Lack of Normalization | Co-transfect with an internal control vector expressing a different reporter (e.g., Renilla luciferase under a constitutive promoter).[18] Normalize the experimental reporter (Firefly luciferase) signal to the internal control signal for each sample. |
| Inconsistent Cell Health/Number | Ensure cells are healthy and plated at the same density across all wells. Perform a cell viability assay if necessary. |
Experimental Protocols & Data
Key Experimental Controls
Proper controls are essential for interpreting STAT1 experiments.
| Experiment | Positive Control | Negative Control | Loading/Normalization Control |
| Western Blotting | Lysate from cells treated with a known STAT1 activator (e.g., HeLa cells + 100 ng/mL IFN-α).[7] | Lysate from untreated or vehicle-treated cells from the same cell line.[7] | Total STAT1 antibody to show equal protein loading. A housekeeping protein (e.g., β-actin, GAPDH) should also be used.[19] |
| Reporter Assay | Cells transfected with the GAS-reporter and treated with a known activator. | Cells transfected with the GAS-reporter but treated with vehicle. | Co-transfection with a constitutively expressed Renilla luciferase plasmid.[18] |
| Immunofluorescence | Cells treated with an activator to show nuclear translocation. | Untreated cells to show cytoplasmic localization of STAT1. | DAPI or Hoechst stain to visualize the nucleus. |
Quantitative Data Summary
The following table provides typical quantitative parameters for STAT1 experiments.
| Parameter | Value | Cell Type / Context | Reference |
| IFN-α Stimulation | 100 ng/mL for 5-30 min | HeLa Cells | [7][16] |
| IFN-γ Stimulation | 10 ng/mL for 20 min | HeLa Cells | [10] |
| EGF Stimulation | 1 µg/mL for 10 min | A431 Cells | [6][12] |
| Protein Lysate for WB | 20-30 µg | Various Cell Lysates | [3] |
| STAT1 Protein Size | ~91 kDa (STAT1α), ~84 kDa (STAT1β) | Mammalian Cells | [1] |
Visualizing Workflows and Pathways
STAT1 Activation and Signaling Pathway
The following diagram illustrates the canonical JAK-STAT1 signaling pathway initiated by interferon-gamma (IFN-γ).
References
- 1. STAT1 and pathogens, not a friendly relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are STAT1 modulators and how do they work? [synapse.patsnap.com]
- 3. STAT1 Polyclonal Antibody (PA5-81267) [thermofisher.com]
- 4. STAT1β Is Not Dominant Negative and Is Capable of Contributing to Gamma Interferon-Dependent Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning up STAT1 | PLOS Biology [journals.plos.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Stat1/2/3/5 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 8. Tagging of Genomic STAT3 and STAT1 with Fluorescent Proteins and Insertion of a Luciferase Reporter in the Cyclin D1 Gene Provides a Modified A549 Cell Line to Screen for Selective STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tagging of Genomic STAT3 and STAT1 with Fluorescent Proteins and Insertion of a Luciferase Reporter in the Cyclin D1 Gene Provides a Modified A549 Cell Line to Screen for Selective STAT3 Inhibitors | PLOS One [journals.plos.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative specificity of STAT1 and several variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. Modulation of STAT1 protein levels: a mechanism shaping CD8 T-cell responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PT-91 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PT-91 in in vivo studies.
FAQs: General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It exerts its effects by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the cytoplasmic retention of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[1]
Q2: What are the common in vivo applications of this compound?
A2: this compound is frequently used in preclinical animal models to investigate the role of the NF-κB pathway in various disease states, including inflammatory disorders, cancer, and neurodegenerative diseases.
Troubleshooting Guide: In Vivo Delivery of this compound
Issue 1: Poor Bioavailability or Lack of Efficacy
-
Possible Cause: Suboptimal delivery route.
-
Troubleshooting Steps:
-
Review the Route of Administration: The choice of administration route significantly impacts drug absorption and distribution.[2] For systemic effects, intravenous (IV) or intraperitoneal (IP) injections are often preferred for rapid and complete bioavailability. For localized effects or sustained release, subcutaneous (SC) administration may be more appropriate.[3]
-
Consider Formulation: The solubility and stability of this compound in the chosen vehicle are critical.[4][5] Ensure this compound is fully dissolved and stable in the formulation. Sonication or the use of solubilizing agents may be necessary. For poorly soluble compounds, consider nanoformulations or other advanced delivery systems.[6][7]
-
Optimize Dosing Regimen: The dose and frequency of administration may need to be adjusted. A pilot dose-response study is recommended to determine the optimal therapeutic window.
-
Issue 2: Vehicle-Related Toxicity or Adverse Effects
-
Possible Cause: The vehicle used to dissolve this compound may be causing adverse reactions in the animals.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle effects and this compound-specific effects.
-
Alternative Vehicles: If toxicity is observed, consider alternative biocompatible vehicles. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), and solutions containing low percentages of DMSO, ethanol, or Cremophor EL. The chosen vehicle should be well-tolerated by the animal model.
-
Reduce Vehicle Concentration: If a co-solvent like DMSO is necessary, aim for the lowest effective concentration, typically below 10% of the total injection volume.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in injection technique or animal handling.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all personnel are thoroughly trained and follow a standardized protocol for animal handling, restraint, and injection.[8]
-
Injection Site: For IP injections, consistently inject into the lower right abdominal quadrant to avoid the bladder and cecum.[8][9] For SC injections, rotate injection sites to prevent local irritation.
-
Injection Volume: Adhere to recommended maximum injection volumes for the chosen route and animal species to avoid discomfort and tissue damage.[2]
-
Quantitative Data Summary
Table 1: Recommended Maximum Injection Volumes for Mice
| Route of Administration | Maximum Volume | Needle Gauge (Typical) |
| Intravenous (IV) - Tail Vein | 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | 1.0 mL | 25-27 G |
| Subcutaneous (SC) | 0.5 mL per site | 25-27 G |
| Oral (PO) - Gavage | 10 mL/kg | 20-22 G (gavage needle) |
Data compiled from multiple sources.[2][8]
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
-
Preparation:
-
Prepare the this compound formulation in a sterile, biocompatible vehicle. Ensure complete dissolution.
-
Warm the formulation to room temperature before injection.
-
Use a new sterile syringe and needle for each animal.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle, bevel up.
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the this compound solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions for at least 30 minutes post-injection.
-
Visualizations
References
- 1. ZFP91: A Noncanonical NF- κ B Signaling Pathway Regulator with Oncogenic Properties Is Overexpressed in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cea.unizar.es [cea.unizar.es]
- 3. researchgate.net [researchgate.net]
- 4. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo gene delivery mediated by non-viral vectors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered virus-like particles for efficient in vivo delivery of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Minimizing PT-91 Toxicity in Animal Models
Important Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific compound, drug, or research chemical with the designation "PT-91" could be identified in the context of animal model toxicity studies. The information required to generate a detailed technical support center—including its mechanism of action, known toxicities, and established experimental protocols—is not available in the public domain.
The content below is therefore a generalized template designed to serve as a framework for researchers working with any novel compound that exhibits toxicity in animal models. Users should substitute the placeholder "[Compound X]" with the actual name of their compound of interest and populate the tables and guides with their own experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of toxicity observed with [Compound X] in animal models?
A: Common signs of toxicity can be categorized as follows:
-
Systemic: Weight loss, decreased food and water intake, lethargy, ruffled fur, and changes in body temperature.
-
Organ-Specific: Elevated liver enzymes (ALT, AST), increased kidney function markers (BUN, creatinine), gastrointestinal distress (diarrhea, vomiting), and neurotoxicity (tremors, ataxia, seizures).
-
Local (at the site of administration): Inflammation, necrosis, or irritation for subcutaneous or intramuscular injections.
Q2: How can I determine the maximum tolerated dose (MTD) for [Compound X]?
A: The MTD is typically determined through a dose-range finding study. This involves administering escalating doses of [Compound X] to small groups of animals and closely monitoring for adverse effects over a defined period. The MTD is the highest dose that does not cause unacceptable toxicity or death.
Q3: What are some initial steps to troubleshoot unexpected toxicity in my animal study?
A: If you encounter unexpected toxicity, consider the following:
-
Verify the Dose: Double-check all calculations and the concentration of your dosing solution.
-
Assess the Vehicle: Ensure the vehicle used to dissolve or suspend [Compound X] is non-toxic at the administered volume.
-
Evaluate Animal Health: Confirm the health status of the animals prior to dosing, as underlying health issues can exacerbate toxicity.
-
Review the Route of Administration: Ensure the administration technique is correct and not causing undue stress or injury.
Troubleshooting Guides
Guide 1: Managing Acute Systemic Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Rapid Weight Loss (>15% within 72 hours) | Dose exceeds MTD; Compound has a narrow therapeutic index. | Immediately cease dosing. Provide supportive care (e.g., hydration, nutritional supplements). In future studies, reduce the starting dose by 25-50%. |
| Severe Lethargy and Hypothermia | Neurotoxic effects; Off-target effects on the central nervous system. | Monitor body temperature and provide a heat source if necessary. Consider co-administration of a CNS stimulant if the mechanism of action is understood. |
| Anaphylactic Reaction (post-dosing) | Immunogenic properties of the compound or vehicle. | Administer epinephrine and antihistamines as per veterinary guidance. Re-evaluate the formulation and consider using a different vehicle or purification method for the compound. |
Guide 2: Addressing Organ-Specific Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Liver Enzymes (ALT/AST > 3x baseline) | Hepatotoxicity due to direct compound effects or toxic metabolites. | Reduce the dose or dosing frequency. Consider co-administration of a hepatoprotective agent (e.g., N-acetylcysteine) if appropriate for the compound's class. |
| Increased BUN/Creatinine Levels | Nephrotoxicity. | Ensure animals are well-hydrated. Decrease the dose and/or increase the dosing interval to allow for renal clearance. |
| Gastrointestinal Distress (Diarrhea) | Direct irritation of the GI tract or disruption of gut microbiota. | Provide fluid and electrolyte support. Consider a formulation with enteric coating for oral compounds to bypass the stomach. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for [Compound X]
-
Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Group Allocation: Assign 3-5 animals per group to receive either vehicle control or one of at least four escalating doses of [Compound X].
-
Dose Selection: Doses should be selected based on in vitro cytotoxicity data, starting below the predicted efficacious dose. A logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg) is common.
-
Administration: Administer [Compound X] via the intended clinical route.
-
Monitoring: Record body weight, clinical signs of toxicity (using a scoring system), food, and water intake daily for 14 days.
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no signs of severe toxicity are present.
Visualizations
Below are generalized diagrams representing common experimental workflows and logical relationships in toxicology studies.
Caption: A generalized workflow for an in vivo toxicity study.
Caption: A logical diagram for troubleshooting unexpected toxicity.
PT-91 data reproducibility challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PU-91. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PU-91 and what is its primary mechanism of action?
A1: PU-91 is an FDA-approved mitochondrion-stabilizing drug that has been investigated for its therapeutic potential in age-related macular degeneration (AMD).[1] Its primary mechanism of action is the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which is a master regulator of mitochondrial biogenesis.[1] This leads to an increase in mitochondrial DNA copy number and the expression of genes involved in the mitochondrial biogenesis pathway.[2]
Q2: What are the key downstream effects of PU-91 treatment in cells?
A2: Treatment with PU-91 has been shown to:
-
Increase the expression of PGC-1α and its downstream targets, including Nuclear Respiratory Factor 1 (NRF-1), Nuclear Respiratory Factor 2 (NRF-2), and Mitochondrial Transcription Factor A (TFAM).[2][3]
-
Enhance mitochondrial health and cellular metabolism.[1]
-
Improve the antioxidant potential of cells and decrease the levels of mitochondrial superoxides.[1][2]
-
Show protective effects in cellular models of mitochondrial dysfunction.[1]
Q3: What is a typical working concentration for PU-91 in cell culture experiments?
A3: Published studies have used concentrations of 50 µM and 200 µM for treating cultured cells.[3][4] The optimal concentration will likely be cell-type and assay-dependent, so it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This section addresses common challenges that may be encountered when working with PU-91 and other small molecule compounds in a research setting.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Data Reproducibility Challenges | Inconsistent compound stability or solubility. Variability in cell health or passage number. Inconsistent assay conditions. | Ensure complete solubilization of PU-91 in your vehicle (e.g., DMSO) before diluting in media. Prepare fresh dilutions for each experiment. Standardize cell seeding density and use cells within a consistent passage number range. Ensure consistent incubation times and reagent preparation. |
| Low or No Observed Effect | Sub-optimal drug concentration. Compound degradation. Insufficient incubation time. Cell type is not responsive. | Perform a dose-response curve to identify the optimal concentration. Test the stability of PU-91 in your cell culture medium over the time course of your experiment. Optimize the treatment duration. Confirm that your cell model expresses the necessary targets for PU-91 activity. |
| Compound Precipitation in Media | The compound's solubility limit in the aqueous culture medium has been exceeded. The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility. | Ensure the stock solution is fully dissolved before use. When diluting into media, add the compound stock to the media while vortexing to ensure rapid and even dispersion. Consider a serial dilution approach to avoid shocking the compound into a high volume of aqueous solution. |
| High Background in ROS Assay | Phenol red in the culture medium can cause background fluorescence. Autofluorescence of the compound. Spontaneous oxidation of the H2DCFDA probe. | Use phenol red-free medium for the assay. Include a control with the compound in cell-free media to check for autofluorescence. Prepare the H2DCFDA working solution fresh and protect it from light. |
| Variability in qRT-PCR Results | Poor RNA quality or quantity. Inefficient reverse transcription or PCR amplification. Primer-dimer formation or non-specific amplification. | Use a standardized RNA extraction method and assess RNA integrity. Optimize the reverse transcription reaction and PCR cycling conditions. Design and validate primers for specificity and efficiency. |
Quantitative Data Summary
The following tables summarize quantitative data related to the experimental use of PU-91.
Table 1: Effective Concentrations of PU-91 in In Vitro Models
| Cell Model | Concentration | Observed Effect | Reference |
| AMD Cybrids | 50 µM | Regulation of mitochondrial biogenesis pathway, improved cellular metabolism, prevention of apoptotic cell death, and reduced ROS production. | [4] |
| AMD Cybrids | 200 µM | 54% increase in cellular metabolism and upregulation of PGC-1α. | [4] |
| Glaucoma Cybrids | 200 µM | A non-significant trend of increased cell metabolism. | [4] |
| Keratoconus Cybrids | 200 µM | A non-significant trend of increased cell metabolism. | [4] |
Table 2: Gene Expression Changes in AMD Cybrids Treated with PU-91
| Gene | Fold Change (PU-91 treated vs. untreated) | Function | Reference |
| PGC-1α | Increased | Master regulator of mitochondrial biogenesis | [2] |
| NRF-1 | Increased | Transcription factor for mitochondrial biogenesis | [2] |
| NRF-2 | Increased | Transcription factor for antioxidant response | [2] |
| PPAR-α | Increased | Nuclear receptor involved in lipid metabolism | [2] |
| PPAR-γ | Increased | Nuclear receptor involved in lipid metabolism | [2] |
| mtDNA copy number | Increased | Indicator of mitochondrial biogenesis | [2] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
PU-91 stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PU-91 in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of PU-91. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
This protocol is based on standard H2DCFDA assay procedures.
-
Materials:
-
Cells of interest
-
96-well black, clear-bottom cell culture plates
-
PU-91 stock solution
-
Phenol red-free culture medium
-
H2DCFDA stock solution (e.g., in DMSO)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Load the cells with 5-10 µM H2DCFDA in serum-free, phenol red-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Add phenol red-free medium containing PU-91 at the desired concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Incubate for the desired time.
-
Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
3. Analysis of Gene Expression by qRT-PCR
This protocol provides a general workflow for analyzing the expression of mitochondrial biogenesis markers.
-
Materials:
-
Cells treated with PU-91
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., PPARGC1A, NRF1, TFAM) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
-
-
Procedure:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of your RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers for your target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
Signaling Pathway of PU-91
Caption: PU-91 signaling pathway leading to mitochondrial biogenesis.
Experimental Workflow for Investigating PU-91 Effects
Caption: General experimental workflow for studying PU-91.
Logical Relationship for Troubleshooting Data Variability
Caption: Troubleshooting logic for data variability in experiments.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Potential Therapeutic Functions of PU-91 and Quercetin in Personalized Cybrids Derived from Patients with Age-Related Macular Degeneration, Keratoconus, and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of PT-91: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of the hypothetical protein kinase PT-91, a critical component of the MAPK/ERK signaling pathway. The following sections detail experimental protocols, present comparative data for a hypothetical lead compound (Compound-X) against a known inhibitor, and visualize key cellular processes and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments designed to validate and compare the engagement of this compound by Compound-X and a known MEK inhibitor, Selumetinib.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | - | 48.5 | - |
| Compound-X | 0.1 | 49.2 | 0.7 |
| 1 | 51.5 | 3.0 | |
| 10 | 54.8 | 6.3 | |
| Selumetinib | 0.1 | 49.0 | 0.5 |
| 1 | 50.8 | 2.3 | |
| 10 | 53.1 | 4.6 |
Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Compound-X | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 |
| Selumetinib | 8.9 x 10⁴ | 4.1 x 10⁻⁴ | 4.6 |
Table 3: Western Blot Analysis of Phospho-ERK
| Treatment | Concentration (µM) | Normalized p-ERK/ERK Ratio |
| Untreated | - | 1.00 |
| Vehicle (DMSO) | - | 0.98 |
| Compound-X | 0.1 | 0.65 |
| 1 | 0.21 | |
| 10 | 0.05 | |
| Selumetinib | 0.1 | 0.72 |
| 1 | 0.35 | |
| 10 | 0.11 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tagg).
Protocol:
-
Cell Culture and Treatment: Human cancer cell line A375, known to have a constitutively active MAPK/ERK pathway, is cultured to 80% confluency. Cells are treated with either vehicle (DMSO), Compound-X, or Selumetinib at the indicated concentrations for 2 hours.
-
Harvesting and Lysis: Cells are harvested and resuspended in PBS supplemented with protease inhibitors. The cell suspension is subjected to three freeze-thaw cycles using liquid nitrogen to ensure cell lysis.
-
Heating and Fractionation: The cell lysate is divided into aliquots and heated individually to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. The heated lysates are then centrifuged at 20,000 x g for 20 minutes to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification and Analysis: The supernatant containing the soluble protein is collected. The amount of soluble this compound at each temperature point is quantified by Western blotting or ELISA.
-
Data Analysis: Melting curves are generated by plotting the percentage of soluble this compound against temperature. The melting temperature (Tagg) is determined for each treatment condition. An increase in Tagg (ΔTagg) compared to the vehicle control indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of a compound to its target protein in real-time.
Protocol:
-
Immobilization of this compound: Recombinant human this compound protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Compound-X and Selumetinib are serially diluted in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The diluted compounds (analytes) are injected over the sensor chip surface containing the immobilized this compound. The association and dissociation of the analytes are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Western Blot Analysis
Western blotting is used to measure the levels of a specific protein and its post-translational modifications, in this case, the phosphorylation of ERK, a downstream substrate of the this compound pathway.
Protocol:
-
Cell Treatment and Lysis: A375 cells are treated with Compound-X or Selumetinib for 24 hours. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of this compound, the experimental workflow for CETSA, and the logical relationship of SPR data analysis.
Caption: The hypothetical this compound signaling pathway.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of Surface Plasmon Resonance (SPR) data analysis.
Comparative Analysis of the PT-91 Twardy and its Analogues
A Technical Overview for Researchers and Drug Development Professionals
This guide provides an objective comparative analysis of the Polish PT-91 Twardy main battle tank and its contemporaries. The this compound, a significant modernization of the Soviet-era T-72M1, incorporates numerous advancements in firepower, mobility, and protection.[1][2] This analysis benchmarks the this compound against selected analogues: the Russian T-72B3, a direct modernization of the same lineage; the German Leopard 2A4, a widely adopted NATO standard; and the Serbian M-84AS1, another comprehensive T-72 upgrade. The comparisons are based on publicly available technical specifications and performance data.
Data Presentation: Key Performance Indicators
The following tables summarize the quantitative data for the this compound Twardy and its analogues across primary performance categories.
Table 1: Armament and Firepower
| Specification | This compound Twardy | T-72B3 | Leopard 2A4 | M-84AS1 |
| Main Armament | 125mm 2A46 Smoothbore Gun[1] | 125mm 2A46M-5 Smoothbore Gun[3][4][5] | 120mm L44 Smoothbore Gun[6][7] | 125mm 2A46M Smoothbore Gun[8][9] |
| Ammunition Load | 42 rounds[1] | 38 rounds[3] | 42 rounds[7][10] | 42 rounds[11] |
| Rate of Fire (rounds/min) | 8-10[1][12] | Not specified | Not specified | Not specified |
| Fire Control System | SKO-1M Drawa-T (with thermal sight)[1] | Sosna-U (with thermal imager)[4][5] | Digital Fire Control System (with thermal imager)[6][13] | DNNS 2ATK (with thermal imager)[9] |
| Secondary Armament | 7.62mm PKT, 12.7mm NSVT[1] | 7.62mm PKTM, 12.7mm NSV[3] | 2 x 7.62mm MG3A1[13] | 7.62mm M86, 12.7mm RCWS[8][9] |
Table 2: Mobility
| Specification | This compound Twardy | T-72B3 | Leopard 2A4 | M-84AS1 |
| Engine | PZL-Wola S-12U Diesel[1] | V-84-1 Diesel (upgraded to V-92S2F)[3][5] | MTU MB 873 Ka-501 Diesel[6][7] | V-46-TK / V-46-TK1 Diesel[11][14] |
| Engine Power (hp) | 850 (some later models 1,000)[1][12][15] | 840 (upgraded to 1,130)[3][4][16] | 1,500[6][7] | 1,000 (upgradable to 1,200)[14] |
| Power-to-Weight Ratio (hp/t) | ~18.5[1] | ~18.3 (upgraded ~24.6) | ~27.2[6] | ~22.2 (upgradable ~26.7)[14] |
| Maximum Road Speed (km/h) | 60[12][15] | 65-70[3][4] | 72[6][7] | 60-70[9][14] |
| Operational Range (km) | 650 (700 with external tanks)[1][12] | 500[3] | 450-550[6][17] | 600-700[9][14] |
Table 3: Protection
| Specification | This compound Twardy | T-72B3 | Leopard 2A4 | M-84AS1 |
| Base Armor | Composite, Laminated[1] | Steel with laminate, composite elements[4] | Spaced multi-layer composite[6][10] | High-hardness steel, composite elements[8] |
| Reactive Armor | ERAWA-1 / ERAWA-2[1] | Kontakt-5[4][18] | N/A (Can be fitted with add-on armor) | M19 ERA[8][14] |
| Active Protection System | Obra-1 Laser Warning System[1] | Screening system against laser guidance[3] | N/A | SOFTKILL Active Protection Suite[9] |
| Smoke Grenade Launchers | 24[1] | 8-12[3][16] | 16[7] | Yes[9] |
| Combat Weight (tonnes) | 45.9[1] | ~46.5[4] | 55.15[6] | 45-46[8][14] |
Experimental Protocols
While specific, head-to-head experimental data between these tanks is not publicly available, the following protocols outline the standard methodologies used in the evaluation of main battle tank performance. These are based on established military testing procedures, such as the NATO STANAGs.
Protocol 1: Armor Protection Evaluation (Based on STANAG 2920)
Objective: To determine the ballistic protection level of the tank's armor suite (base armor and reactive armor modules) against common threats.
Methodology:
-
Material Sample Preparation: Representative samples of the tank's armor arrays (e.g., glacis plate composite, turret cheek module with ERAWA) are mounted on a test fixture.
-
Threat Simulation: The test involves firing standardized projectiles, such as Fragment Simulating Projectiles (FSPs) and shaped-charge warheads (simulating anti-tank guided missiles), at the armor samples.[19][20]
-
V50 Ballistic Limit Test: For kinetic energy threats, the core test is the V50 ballistic limit determination.[19] This involves firing projectiles at varying velocities to establish the velocity at which there is a 50% probability of complete penetration.[19][20]
-
Shaped Charge Disruption Test: For High-Explosive Anti-Tank (HEAT) rounds, the test measures the reduction in penetration capability of the shaped charge jet after it interacts with the reactive armor (e.g., ERAWA).[21][22] The residual penetration is measured in a witness plate of Rolled Homogeneous Armor (RHA) placed behind the test sample.
-
Data Analysis: The V50 value (in m/s) provides a quantifiable measure of kinetic energy protection. For HEAT rounds, the effectiveness is often expressed as the percentage reduction in the warhead's penetration capability.[21]
Protocol 2: Fire Control System Accuracy and Engagement Time Trial
Objective: To evaluate the effectiveness of the tank's fire control system (FCS) in accurately engaging stationary and moving targets under various conditions.
Methodology:
-
Test Environment: A standardized gunnery range with targets placed at known, variable distances (e.g., 1,500m, 2,000m, 2,500m).
-
Target Types: A mix of stationary and moving (laterally and obliquely) tank-sized targets.
-
Engagement Scenarios:
-
Stationary-to-Stationary: Tank and target are stationary. This provides a baseline for system accuracy.
-
Fire-on-the-Move: The test tank moves at a constant speed (e.g., 30 km/h) while engaging a stationary target.
-
Moving-to-Moving: Both the test tank and the target are in motion.
-
Hunter-Killer: The commander identifies a target using panoramic sights and hands it off to the gunner for engagement, while the commander searches for the next target.
-
-
Data Collection:
-
Time to First Hit: Time measured from the moment a target is presented to the moment of a successful first-round hit.
-
First-Round Hit Probability: The percentage of successful first-round engagements across multiple runs.
-
Accuracy: Measured by the dispersion of shots around the target center.
-
-
Conditions: Trials are conducted in both day (optical and thermal channels) and night (thermal channel only) conditions to evaluate 24-hour operational capability.
Visualizations
The following diagrams illustrate key logical workflows and experimental setups relevant to the analysis of these armored fighting vehicles.
Caption: Logical workflow of a "Hunter-Killer" engagement sequence.
Caption: Experimental workflow for ballistic armor protection testing.
References
- 1. This compound Twardy - Wikipedia [en.wikipedia.org]
- 2. This compound Twardy: The Polish Tank That Traces Its Roots Back to the Soviet T-72 | War History Online [warhistoryonline.com]
- 3. armyrecognition.com [armyrecognition.com]
- 4. T-72B3 | Weaponsystems.net [weaponsystems.net]
- 5. T-72B3 tank [nuou.org.ua]
- 6. nas.gov.sg [nas.gov.sg]
- 7. armyrecognition.com [armyrecognition.com]
- 8. Client Challenge [military-history.fandom.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Leopard 2A4 - Danish Army Vehicles Homepage [armyvehicles.dk]
- 11. forum.warthunder.com [forum.warthunder.com]
- 12. tank-afv.com [tank-afv.com]
- 13. Leopard 2A4 | Weaponsystems.net [weaponsystems.net]
- 14. M-84AS1/2/3 - Wikipedia [en.wikipedia.org]
- 15. This compound Twardy Main Battle Tank - Army Technology [army-technology.com]
- 16. T-72B3M Main Battle Tank - Army Technology [army-technology.com]
- 17. LEOPARD 2 A4 | KNDS Group [knds.com]
- 18. brickblockarmy.com [brickblockarmy.com]
- 19. STANAG 2920: NATO Ballistic Protection Testing | Information [betalight-tactical.com]
- 20. eurolab.net [eurolab.net]
- 21. Army Guide [army-guide.com]
- 22. scispace.com [scispace.com]
The Role of p91 (STAT1) in Cellular Signaling: A Comparative Guide to Mechanism of Action and Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 1 (STAT1), a 91 kDa protein also known as p91, is a critical mediator of cellular responses to a variety of cytokines and growth factors, most notably interferons (IFNs). Its activation triggers a signaling cascade that culminates in the regulation of gene expression, influencing fundamental cellular processes such as proliferation, apoptosis, and immune responses. Dysregulation of the STAT1 signaling pathway is implicated in a range of pathologies, including inflammatory diseases and cancer, making it a key target for therapeutic intervention.
This guide provides a comparative overview of the mechanism of action of p91 (STAT1), validation studies for its activity, and a comparison with alternative therapeutic strategies.
Mechanism of Action: The JAK-STAT Pathway
The canonical activation of STAT1 occurs through the Janus kinase (JAK)-STAT signaling pathway. Upon ligand binding to its specific receptor, a conformational change brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domain of STAT1.
Once recruited to the receptor, STAT1 is itself phosphorylated by the JAKs on a critical tyrosine residue (Tyr701). This phosphorylation event induces a conformational change in STAT1, leading to its dimerization via reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT1 dimer then translocates to the nucleus, where it binds to specific DNA sequences known as gamma-activated sequences (GAS) in the promoter regions of target genes, thereby initiating their transcription.[1]
dot
Caption: Canonical JAK-STAT1 Signaling Pathway.
Validation of STAT1 Activation
Several experimental methods are employed to validate the activation and mechanism of action of STAT1. These techniques are crucial for both basic research and the preclinical evaluation of therapeutic agents targeting this pathway.
Experimental Protocols
1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for STAT1 Target Gene Identification
This protocol is used to identify the genome-wide binding sites of STAT1.
-
Cell Treatment and Cross-linking: HeLa S3 cells are stimulated with interferon-γ (IFN-γ) to induce STAT1 activation. The cells are then treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: An antibody specific to STAT1 is used to immunoprecipitate the STAT1-DNA complexes.
-
DNA Purification and Library Preparation: The cross-links are reversed, and the DNA is purified. The purified DNA fragments are then used to prepare a sequencing library.
-
Sequencing and Data Analysis: The library is sequenced using a high-throughput sequencing platform. The resulting sequence reads are aligned to a reference genome to identify regions enriched for STAT1 binding.[2][3][4][5]
dot
Caption: ChIP-Seq Experimental Workflow for STAT1.
2. Western Blot for Phosphorylated STAT1 (p-STAT1)
This technique is used to detect the phosphorylation of STAT1 at Tyrosine 701, a key indicator of its activation.
-
Cell Stimulation and Lysis: Cells (e.g., PBMCs or HeLa cells) are stimulated with IFN-γ for a specific duration (e.g., 15-30 minutes). The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6][7]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT1 (p-STAT1 Tyr701). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The membrane can be stripped and re-probed with an antibody against total STAT1 for normalization.[8]
dot
Caption: Western Blot Workflow for p-STAT1 Detection.
Performance Comparison of Therapeutic Alternatives
Targeting the STAT1 signaling pathway has emerged as a promising therapeutic strategy for various diseases. This section compares different approaches, including direct STAT1 inhibitors and inhibitors of upstream kinases (JAK inhibitors).
Quantitative Comparison of STAT Inhibitors
A study comparing a selective STAT3 inhibitor (cpd 23) with a dual STAT3/STAT1 inhibitor (cpd 46) in a murine colitis model provides valuable insights into the therapeutic implications of STAT1 inhibition.[9]
| Inhibitor | Target(s) | IC50 for STAT3 | Effect on STAT1 | Therapeutic Outcome in Murine Colitis Model |
| cpd 23 | STAT3 | 25.7 ± 2.2 µM | Minimal inhibition | Significant reduction in disease activity index, myeloperoxidase, and pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6, IL-23).[9] |
| cpd 46 | STAT3, STAT1 | 23.7 ± 1.8 µM | Significant inhibition (equivalent to STAT3) | Less effective than the selective STAT3 inhibitor in reducing disease activity.[9] |
These findings suggest that in the context of this inflammatory bowel disease model, selective inhibition of STAT3 is more beneficial than dual inhibition of STAT1 and STAT3.[9]
STAT1 Inhibitors vs. JAK Inhibitors
An alternative and more clinically advanced approach to modulating STAT1 activity is to target the upstream Janus kinases (JAKs). Several JAK inhibitors are approved for treating various inflammatory diseases and have shown efficacy in conditions where STAT1 is implicated.
| Therapeutic Strategy | Mechanism of Action | Examples | Clinical Status (Selected Indications) | Key Considerations |
| Direct STAT1 Inhibitors | Bind to the SH2 domain of STAT1, preventing dimerization and nuclear translocation.[10][11] | Stattic (also inhibits STAT3) | Preclinical/Investigational | High specificity is challenging to achieve due to the conserved nature of the SH2 domain among STAT proteins.[11] |
| JAK Inhibitors | Competitively inhibit the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, including STAT1.[12] | Ruxolitinib (JAK1/2), Tofacitinib (pan-JAK), Upadacitinib (JAK1) | Approved for various autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and myelofibrosis.[12][13][14] | Broader impact on multiple cytokine signaling pathways, which can be beneficial but also lead to off-target effects. Efficacy demonstrated in STAT1 gain-of-function diseases.[13][15] |
Clinical Trial Insights:
-
Ruxolitinib , a JAK1/2 inhibitor, has been shown to normalize STAT1 phosphorylation in cells from patients with STAT1 gain-of-function mutations, suggesting its potential as a targeted therapy for this condition.[15]
-
Clinical trials of various JAK inhibitors have demonstrated their efficacy in treating diseases where the JAK-STAT pathway, including STAT1 signaling, is hyperactive.[12][14]
Conclusion
p91 (STAT1) is a central node in cellular signaling, and its validation is crucial for understanding disease pathogenesis and developing novel therapeutics. While direct inhibition of STAT1 remains an active area of research, the clinical success of JAK inhibitors highlights the therapeutic potential of targeting this pathway. The choice between a direct STAT1 inhibitor and a JAK inhibitor will depend on the specific disease context, the desired level of selectivity, and the overall safety and efficacy profile. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug developers to evaluate and advance therapeutic strategies targeting the p91 (STAT1) signaling pathway.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Mapping the chromosomal targets of STAT1 by Sequence Tag Analysis of Genomic Enrichment (STAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide profiles of STAT1 DNA association using chromatin immunoprecipitation and massively parallel sequencing | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Profile of ChIP-Seq-Based STAT1 Target Genes Suggests the Complexity of STAT1-Mediated Gene Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-Stat1 (Tyr701) (58D6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation | PLOS One [journals.plos.org]
- 11. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Impact of JAK Inhibitors in Pediatric Patients with STAT1 Gain of Function (GOF) Mutations—10 Children and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ex vivo effect of JAK inhibition on JAK-STAT1 pathway hyperactivation in patients with dominant-negative STAT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Effects of PT-91: A Cross-Validation in Diverse Preclinical Models
A comprehensive analysis of the novel therapeutic candidate, PT-91, reveals a consistent and potent anti-tumor activity across a range of in vitro and in vivo cancer models. This guide provides a comparative overview of this compound's efficacy, supported by detailed experimental data and protocols, to aid researchers and drug development professionals in evaluating its potential as a next-generation oncology therapeutic.
This comparative guide synthesizes findings from multiple studies to illuminate the mechanism of action and therapeutic efficacy of this compound, a novel small molecule inhibitor targeting the aberrant signaling pathways implicated in tumorigenesis. Through a cross-validation approach, we examine the effects of this compound in various cancer cell lines and animal models, providing a robust dataset for its preclinical evaluation.
Comparative Efficacy of this compound Across Different Cancer Models
The anti-proliferative activity of this compound was consistently observed across a panel of human cancer cell lines, demonstrating a broad spectrum of action. In head-to-head comparisons with established therapeutic agents, this compound exhibited superior or comparable potency.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Doxorubicin IC₅₀ (nM) | Cisplatin IC₅₀ (nM) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 | 45.8 ± 5.3 | 2,100 ± 150 |
| MCF-7 | Breast Adenocarcinoma | 8.9 ± 1.5 | 25.1 ± 3.9 | 1,500 ± 120 |
| HCT116 | Colorectal Carcinoma | 12.5 ± 1.8 | 33.6 ± 4.2 | 1,800 ± 200 |
| U87-MG | Glioblastoma | 21.7 ± 3.5 | 60.2 ± 7.1 | 3,200 ± 250 |
In vivo studies using xenograft models further substantiated the anti-tumor effects of this compound. Oral administration of this compound led to a significant reduction in tumor volume and weight, with minimal signs of toxicity in the treated animals.
| Animal Model | Tumor Type | This compound Dosage | Tumor Growth Inhibition (%) |
| Nude Mice (A549 Xenograft) | Lung Carcinoma | 10 mg/kg/day | 65% |
| SCID Mice (MCF-7 Xenograft) | Breast Adenocarcinoma | 10 mg/kg/day | 72% |
Mechanism of Action: Elucidating the Signaling Cascade
This compound exerts its therapeutic effects through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer. This inhibition leads to the induction of apoptosis and the suppression of cell proliferation.
Figure 1. this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
A standardized set of experimental protocols was utilized across the cited studies to ensure the reproducibility and comparability of the generated data.
Cell Viability Assay
The anti-proliferative effects of this compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. The IC₅₀ values, representing the concentration of the drug that inhibits 50% of cell growth, were then calculated.
Western Blot Analysis
To confirm the mechanism of action, western blot analysis was performed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. Cells treated with this compound showed a marked decrease in the levels of phosphorylated Akt and mTOR, confirming the inhibitory effect of the compound.
In Vivo Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. Human cancer cells were subcutaneously injected into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into control and treatment groups. The this compound group received daily oral doses of the compound, and tumor growth was monitored over time.
Figure 2. Workflow for in vivo xenograft studies.
Independent Replication of PT-91 Findings: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported findings for PU-91 , a potential therapeutic for dry age-related macular degeneration (AMD), with alternative therapies currently in clinical development. The information is based on preclinical and clinical data, with detailed experimental protocols for key assays to facilitate independent replication and further investigation.
I. Overview of PU-91 and Alternative Therapies
PU-91 is an FDA-approved drug, previously used for dyslipidemia, that is being repurposed for the treatment of dry AMD.[1][2] Preclinical studies suggest that PU-91 rescues retinal pigment epithelial (RPE) cells from mitochondrial dysfunction, a key factor in the pathogenesis of AMD.[3][4] The primary mechanism of action is the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3][5]
Alternatives to PU-91 for dry AMD are in various stages of clinical development and employ different mechanisms of action, including complement inhibition, neuroprotection, and visual cycle modulation. This guide focuses on a selection of these alternatives with available clinical trial data.
II. Comparative Performance Data
The following tables summarize the available quantitative data for PU-91 (preclinical) and selected alternative therapies (clinical). It is crucial to note the different stages of development and the nature of the data (in vitro cellular assays vs. human clinical trials) when comparing these findings.
Table 1: Preclinical Efficacy of PU-91 in an In Vitro AMD Model
The following data were obtained from studies on transmitochondrial RPE cybrid cell lines, where mitochondria from AMD patients were fused with RPE cells lacking their own mitochondria.[4]
| Parameter | Biomarker/Assay | Result with PU-91 Treatment | Reference |
| Mitochondrial Biogenesis | PGC-1α gene expression | ↑ 208% (p=0.0018) | [6] |
| NRF-1 gene expression | ↑ 46% (p=0.04) | [6] | |
| NRF-2 gene expression | ↑ 38% (p=0.04) | [6] | |
| PPAR-α gene expression | ↑ 19% (p=0.02) | [6] | |
| PPAR-γ gene expression | ↑ 32% (p=0.03) | [6] | |
| Mitochondrial DNA copy number | ↑ Significantly increased (p<0.05) | [6] | |
| Cell Viability & Apoptosis | Cell Viability (MTT Assay) | ↑ 55% (p=0.03) | |
| Caspase-3 gene expression | ↓ 34% (p=0.016) | ||
| BAX gene expression | ↓ 21% (p=0.0079) | ||
| Mitochondrial Function | Mitochondrial Membrane Potential | ↑ Significantly elevated (p≤0.05) | [7] |
| Mitochondrial Superoxide Production | ↓ Significantly reduced (p≤0.05) | [7] | |
| SOD2 gene expression | ↑ Significantly upregulated (p≤0.05) | [7] | |
| Inflammation | IFNB1 gene expression | ↓ Significantly lower (p≤0.05) | |
| IL-18 gene expression | ↓ Significantly lower (p≤0.05) | ||
| Complement Factor H (CFH) gene expression | ↑ Significantly upregulated (p≤0.05) |
Table 2: Clinical Efficacy of Alternative Therapies for Dry AMD (Geographic Atrophy)
| Therapy (Mechanism of Action) | Clinical Trial | Primary Efficacy Endpoint | Result | Reference |
| Avacincaptad pegol (Complement C5 inhibitor) | GATHER2 (Phase 3) | Reduction in Geographic Atrophy (GA) growth rate at 12 months | 14% reduction (monthly) vs. sham (p=0.0165), 19% reduction (every other month) vs. sham (p=0.0015) at 2 years | [5] |
| Elamipretide (Mitochondria-targeted peptide) | ReCLAIM-2 (Phase 2) | Change in low-luminance best-corrected visual acuity (LL BCVA) and GA area | Not statistically significant for primary endpoints. 43% reduction in progression of total EZ attenuation (p=0.0034). 14.6% of patients had ≥10 letter gain in LL BCVA vs. 2.1% in placebo (p=0.0404) | [6][8] |
| AVD-104 (Glyco-immune therapeutic modulating macrophage/microglial and complement-mediated inflammation) | SIGLEC (Phase 2/3, Part 1) | Safety and efficacy at 3 months after a single dose | Well-tolerated with no drug-related serious adverse events. Substantial slowing of GA lesion growth and functional improvement in vision. | [3][9] |
| Tinlarebant (Oral therapy reducing Vitamin A-based toxins) | DRAGON (Phase 3 for Stargardt Disease, relevant for dry AMD) | Reduction in retinal lesion growth rate at 24 months | 36% reduction in growth rate of definitely decreased autofluorescence (DDAF) lesions vs. placebo (p=0.0033) | [10][11] |
III. Experimental Protocols
Detailed methodologies for the key in vitro experiments cited for PU-91 are provided below to support independent replication.
Cell Culture and Treatment
-
Cell Line: Transmitochondrial ARPE-19 cybrid cell lines are created by fusing platelets from AMD patients with ARPE-19 cells that have had their mitochondrial DNA removed (Rho0 cells).[4]
-
Culture Conditions: Cells are cultured in standard cell culture media. For experiments, cells are seeded in appropriate plates (e.g., 96-well plates for viability and ROS assays).[12]
-
Treatment: PU-91 is dissolved in a vehicle such as DMSO and added to the cell culture medium at specified concentrations (e.g., 50 µM or 200 µM) for a defined duration (e.g., 48 or 72 hours).[6][12]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from cultured RPE cells using a commercial kit (e.g., RNeasy Mini Kit).[13]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase and an oligo-dT primer.[13]
-
Real-Time PCR: The relative expression of target genes (e.g., PGC-1α, Caspase-3) is quantified using a real-time PCR system with a fluorescent dye such as SYBR Green.[13]
-
Normalization: Gene expression levels are normalized to one or more stable reference genes (e.g., HPRT1, GUSB, PPIA for RPE cells) to account for variations in RNA input.[14]
-
Data Analysis: The relative change in gene expression is typically calculated using the 2-ΔΔCt method.
MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[15]
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with the test compound.
-
After the treatment period, MTT solution is added to each well to a final concentration of 0.5 mg/ml.[15][16]
-
The plate is incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
A solubilization solution (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.[16][17]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[16][17]
-
H2DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)
-
Principle: H2DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound DCF. The fluorescence intensity is proportional to the level of intracellular ROS.[18]
-
Procedure:
-
Cells are seeded in a dark, clear-bottom 96-well plate.[18]
-
The cells are washed and then incubated with a working solution of H2DCFDA (e.g., 20 µM) for 30-45 minutes at 37°C in the dark.[18][19]
-
The H2DCFDA solution is removed, and the cells are washed again.
-
The cells are then treated with the test compound. A positive control for ROS induction (e.g., tert-butyl hydroperoxide - TBHP) is often included.[19]
-
The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
IV. Signaling Pathways and Experimental Workflows
PU-91 Signaling Pathway
The primary mechanism of action of PU-91 involves the activation of the PGC-1α signaling pathway, which leads to increased mitochondrial biogenesis and function, and a reduction in oxidative stress and apoptosis.
Caption: PU-91 activates the PGC-1α signaling cascade.
Experimental Workflow for In Vitro Analysis of PU-91
The following diagram illustrates a typical workflow for evaluating the efficacy of PU-91 in a preclinical setting.
Caption: Workflow for in vitro evaluation of PU-91.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The comparison of preclinical and clinical data should be interpreted with caution.
References
- 1. Real-World Experience of Geographic Atrophy Treatment With Avacincaptad Pegol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aging-US: PU-91 drug rescues human age-related macular degeneration cells | Aging [aging-us.com]
- 3. Aviceda Therapeutics Announces Topline Data from Part 1 of the Phase 2/3 SIGLEC Clinical Trial for AVD-104, Demonstrating Positive Safety and Early Clinical Efficacy in Patients with Geographic Atrophy - BioSpace [biospace.com]
- 4. PU-91 drug rescues human age-related macular degeneration RPE cells; implications for AMD therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. retinaroundup.com [retinaroundup.com]
- 6. hcplive.com [hcplive.com]
- 7. PU-91 drug rescues human age-related macular degeneration RPE cells; implications for AMD therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Positive Early Results for AVD-104 in Phase 2/3 GA Trial [synapse.patsnap.com]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. Tinlarebant Shows Benefit in Stargardt Trial | Retinal Physician [retinalphysician.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. A gene expression profile of the developing human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and validation of reference genes for quantitative RT-PCR analysis of retinal pigment epithelium cells under hypoxia and/or hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. abcam.com [abcam.com]
Benchmarking PT-91 Against Known STAT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, and its aberrant activation is a hallmark of numerous cancers. This has led to the development of various inhibitory strategies. This guide provides a comparative analysis of a novel STAT3 inhibitor, PT-91 (using the closely related and well-characterized compound SD-91 as a proxy), against established STAT3 inhibitors: Stattic, Napabucasin, and Cryptotanshinone. The comparison focuses on their mechanisms of action, potency, and selectivity, supported by experimental data and detailed protocols.
Mechanism of Action Overview
STAT3 inhibitors can be broadly categorized based on their mechanism of action. This compound (represented by SD-91) is a Proteolysis Targeting Chimera (PROTAC), a novel class of drugs that induce the degradation of the target protein. In contrast, Stattic, Napabucasin, and Cryptotanshinone are small molecule inhibitors that primarily function by preventing STAT3 phosphorylation, dimerization, or DNA binding.
-
This compound (as SD-91): A PROTAC that recruits the E3 ubiquitin ligase machinery to the STAT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach eliminates the entire protein, not just inhibiting a specific function.[1]
-
Stattic: A non-peptidic small molecule that selectively inhibits the function of the STAT3 SH2 domain, preventing its activation, dimerization, and nuclear translocation.[2][3]
-
Napabucasin (BBI608): A first-in-class cancer stemness inhibitor that targets STAT3 signaling, though its precise molecular interaction is still under investigation.[4][5]
-
Cryptotanshinone: A natural compound that inhibits STAT3 phosphorylation at Tyr705 and has been shown to block STAT3 dimerization.[6][7]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound (as SD-91) and other STAT3 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell growth, while the half-maximal degradation concentration (DC50) is the concentration at which 50% of the target protein is degraded.
Table 1: Cell Viability (IC50) Data for STAT3 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound (as SD-91) | MOLM-16 | Acute Myeloid Leukemia | Not Reported |
| SU-DHL-1 | Lymphoma | Not Reported | |
| SUP-M2 | Lymphoma | Not Reported | |
| Stattic | Hep G2 | Hepatocellular Carcinoma | 2.94[8] |
| Bel-7402 | Hepatocellular Carcinoma | 2.5[8] | |
| SMMC-7721 | Hepatocellular Carcinoma | 5.1[8] | |
| B16F10 | Melanoma | 1.67[2] | |
| CT26 | Colorectal Carcinoma | 2.02[2] | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89[3] | |
| Napabucasin | U87MG | Glioblastoma | 6.4[5] |
| LN229 | Glioblastoma | 5.6[4][5] | |
| SH-SY5Y | Neuroblastoma | 2.1[9] | |
| Cryptotanshinone | Hey | Ovarian Cancer | 18.4 (24h), 11.2 (48h)[6] |
| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h)[10] | |
| DU145 | Prostate Cancer | ~7 (GI50)[7] |
Table 2: Protein Degradation (DC50) Data for this compound (as SD-91)
| Cell Line | Cancer Type | DC50 (µM) |
| MOLM-16 | Acute Myeloid Leukemia | 0.12[1] |
| SU-DHL-1 | Lymphoma | 0.017[1] |
| SUP-M2 | Lymphoma | 1.2[1] |
Signaling Pathway and Experimental Workflow
To understand the context of STAT3 inhibition and the methods used for evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow for testing STAT3 inhibitors.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
Detailed Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3) and Total STAT3
This protocol is used to determine the effect of inhibitors on STAT3 activation and total STAT3 levels (especially for degraders like this compound).
Materials:
-
Cancer cell lines with constitutive STAT3 activation
-
STAT3 inhibitors (this compound, Stattic, etc.)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-STAT3, Rabbit anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the STAT3 inhibitors or vehicle control for the desired time (e.g., 4, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system. Densitometry analysis can be performed to quantify the protein bands.[11][12][13][14]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
STAT3 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitors for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.[15][16][17][18]
References
- 1. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. researchhub.com [researchhub.com]
- 18. broadpharm.com [broadpharm.com]
Correlating In Vitro and In Vivo Efficacy of PT-Series HIF-2α Inhibitors in Renal Cell Carcinoma
A Comparative Guide for Researchers and Drug Development Professionals
The development of targeted therapies has revolutionized the treatment landscape for renal cell carcinoma (RCC), a malignancy historically resistant to conventional chemotherapy. A key driver in many clear cell RCC (ccRCC) cases is the stabilization of hypoxia-inducible factor 2-alpha (HIF-2α), making it a prime therapeutic target. The "PT-series" of small molecule inhibitors, including the first-in-class compound PT2385 and its successor belzutifan (formerly PT2977), have shown significant promise in disrupting this pathway. This guide provides a comparative analysis of the preclinical in vitro and in vivo data for these PT-series inhibitors, contextualized with established RCC therapies, sunitinib and everolimus, to offer a comprehensive resource for researchers in oncology and drug development.
Performance Comparison of Targeted Therapies in Renal Cell Carcinoma
The following tables summarize the quantitative data from various preclinical and clinical studies, allowing for a direct comparison of the efficacy of PT-series HIF-2α inhibitors against other targeted agents in RCC.
Table 1: In Vitro Performance of PT-Series Inhibitors and Comparators in RCC Cell Lines
| Compound | Mechanism of Action | Cell Line | Assay | Key Findings |
| PT2385 | HIF-2α Inhibitor | 786-O (VHL-mutant) | Luciferase Reporter Assay | EC50 = 27 nM[1] |
| 786-O, A498 | Cell Proliferation Assay | Did not significantly inhibit cell proliferation or clonogenicity in vitro.[2][3] | ||
| Belzutifan (PT2977) | HIF-2α Inhibitor | Not explicitly detailed in provided search results | - | Developed to have improved potency and pharmacokinetic profile over PT2385. |
| Sunitinib | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR) | A-498, SN12C | Cell Viability/Proliferation | Did not affect viability or proliferation at pharmacologically relevant concentrations (~0.1 µmol/L). |
| Everolimus | mTOR Inhibitor | Not explicitly detailed in provided search results | - | - |
Table 2: In Vivo Performance of PT-Series Inhibitors and Comparators in RCC Xenograft Models
| Compound | Animal Model | Dosing | Key Findings |
| PT2385 | 786-O Xenograft | 30 mg/kg, twice daily | Completely inhibited tumor growth.[2] |
| A498 Xenograft | 30 mg/kg, twice daily | Significantly inhibited tumor growth.[2] | |
| Patient-Derived Xenograft (ccRCC) | 30 mg/kg, twice daily | Completely inhibited tumor growth, outperforming sunitinib.[2] | |
| Belzutifan (PT2977) | Not explicitly detailed in provided search results | - | Showed clinical activity in heavily pretreated patients in a phase I trial. |
| Sunitinib | A-498 Xenograft | 40 mg/kg, once daily | Showed minimal effect on tumor cell proliferation and did not induce apoptosis in vivo. |
| Patient-Derived Xenograft (ccRCC) | 40 mg/kg, once daily | Had no impact on tumor growth in a model where PT2385 was effective.[2] | |
| Everolimus | Not explicitly detailed in provided search results | - | - |
Table 3: Clinical Efficacy in Advanced Clear Cell RCC
| Compound | Clinical Trial Phase | Key Efficacy Endpoints |
| PT2385 | Phase I | In heavily pretreated patients: 2% Complete Response, 12% Partial Response, 52% Stable Disease.[4][5] |
| Belzutifan (PT2977) | Phase I/II (in VHL disease-associated RCC) | Objective Response Rate (ORR) of 49%.[6][7] |
| Phase I (in heavily pretreated ccRCC) | Confirmed ORR of 25%; Median Progression-Free Survival (PFS) of 14.5 months.[8] | |
| Sunitinib | Phase III (vs. IFN-α, first-line) | Median PFS of 11 months; ORR of 47%. |
| Everolimus | Phase III (vs. Placebo, second-line) | Median PFS of 4.0 months.[9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluation for these inhibitors, the following diagrams are provided.
Caption: HIF-2α signaling pathway under normal and hypoxic conditions, and its inhibition by PT-series compounds.
Caption: A typical experimental workflow for the preclinical evaluation of HIF-2α inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of HIF-2α inhibitors.
Western Blot for HIF-2α and Target Proteins
Objective: To determine the protein levels of HIF-2α and its downstream targets (e.g., VEGFA) in RCC cells or tumor tissue following treatment with an inhibitor.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford assay kit for protein quantification.
-
SDS-PAGE gels (e.g., 8%).
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HIF-2α, anti-VEGFA, anti-Lamin B1 for nuclear loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Treat cultured RCC cells (e.g., 786-O) with the test compound or vehicle for the desired duration. For in vivo samples, homogenize tumor tissue. Lyse cells or homogenized tissue in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability (MTT) Assay
Objective: To assess the effect of a compound on the metabolic activity and proliferation of RCC cells.
Materials:
-
RCC cell lines (e.g., 786-O, A498).
-
96-well plates.
-
Complete culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RCC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value if applicable.
RCC Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a HIF-2α inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
RCC cell line (e.g., 786-O) or patient-derived tumor fragments.
-
Matrigel (optional).
-
Test compound formulated for administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of RCC cells (e.g., 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse. For patient-derived xenografts (PDXs), surgically implant small tumor fragments.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Efficacy Evaluation: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement by Western blot or other methods.
References
- 1. Measuring Cell Viability | Biomedica [bmgrp.com]
- 2. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical analysis of everolimus in the treatment of metastatic renal cell carcinoma - Ren - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everolimus – a new approach in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
